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  • Product: Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
  • CAS: 43088-49-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

[1] Executive Summary Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate (CAS: 43088-49-9) represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminothiophene-3-carboxylic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate (CAS: 43088-49-9) represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminothiophene-3-carboxylic acid derivatives .[1][2][3] This compound integrates a thiophene core with three critical pharmacophoric elements: a lipophilic phenyl ring at position 4, an ethyl ester hydrogen-bond acceptor at position 3, and a benzamido moiety at position 2.

This molecular architecture is extensively utilized in drug discovery for its versatility as a precursor to fused heterocyclic systems (e.g., thienopyrimidines) and its intrinsic biological activity, including antimicrobial , antiviral , and anti-inflammatory properties. This guide provides a rigorous structural analysis, a self-validating synthesis protocol via the Gewald reaction, and a mechanistic overview of its structure-activity relationships (SAR).

Chemical Identity & Physicochemical Profile[4][5][6][7][8]

The compound is characterized by a fully substituted thiophene ring. The presence of the benzamido group significantly lowers the basicity of the amine compared to its precursor, enhancing stability and membrane permeability.

PropertySpecification
IUPAC Name Ethyl 2-(benzoylamino)-4-phenylthiophene-3-carboxylate
CAS Number 43088-49-9
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.42 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in water
LogP (Predicted) ~4.5 (High Lipophilicity)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen, Thiophene S)

Structural Architecture & SAR Analysis

The molecule functions as a "push-pull" system where the electron-rich thiophene ring is stabilized by the electron-withdrawing ester and amide groups.

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the functional regions of the molecule and their contributions to biological interaction.

SAR_Map Core Thiophene Core (Scaffold) Pos2 Pos 2: Benzamido Group (H-Bond Donor/Acceptor) Core->Pos2 Amide Linkage Pos3 Pos 3: Ethyl Ester (Steric Bulk & H-Acceptor) Core->Pos3 Ortho-position Pos4 Pos 4: Phenyl Ring (Pi-Pi Stacking / Lipophilicity) Core->Pos4 Aryl-Aryl Interaction Bio1 Target Binding (Kinase/Enzyme Pocket) Pos2->Bio1 H-Bonding Bio2 Cyclization Precursor (Thienopyrimidines) Pos2->Bio2 Reaction Site Pos3->Bio2 Electrophile Pos4->Bio1 Hydrophobic Pocket

Figure 1: Pharmacophore dissection of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate highlighting key interaction zones.

Synthesis Protocol: The Gewald Pathway[9]

The most authoritative method for synthesizing this compound is a two-stage protocol:

  • Gewald Reaction: One-pot multicomponent condensation to form the 2-aminothiophene precursor.

  • N-Acylation: Benzoylation of the amine.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Principle: A Knoevenagel condensation of acetophenone and ethyl cyanoacetate, followed by sulfur-mediated cyclization.

Reagents:

  • Acetophenone (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Morpholine (Catalytic, 0.5 eq) or Diethylamine

  • Ethanol (Solvent)[4][5]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Acetophenone (12 g, 0.1 mol) and Ethyl Cyanoacetate (11.3 g, 0.1 mol) in Ethanol (50 mL).

  • Addition: Add Elemental Sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of Morpholine (4 mL).

    • Critical Check: The reaction is exothermic. Ensure stirring is vigorous to prevent sulfur clumping.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–10 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of acetophenone indicates completion.

  • Isolation: Cool the mixture to room temperature and then chill in an ice bath. A precipitate should form.[6]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pale yellow crystals (Yield ~60-70%).

Step 2: Benzoylation to Target Compound

Principle: Nucleophilic acyl substitution at the exocyclic amine.

Reagents:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Step 1)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine

  • Dichloromethane (DCM) or dry THF

Protocol:

  • Solubilization: Dissolve the amine precursor (2.47 g, 10 mmol) in dry DCM (20 mL) containing Triethylamine (1.7 mL).

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (1.55 g, 11 mmol) dropwise over 15 minutes.

    • Why: Cooling prevents bis-acylation and controls the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, and finally brine.

  • Drying: Dry over anhydrous Na₂SO₄ and evaporate the solvent.

  • Crystallization: Recrystallize the crude solid from Ethanol/DMF mixtures to yield Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate .

Synthesis Workflow Diagram

Synthesis_Flow R1 Acetophenone Int1 Gewald Reaction (Morpholine/EtOH, Reflux) R1->Int1 R2 Ethyl Cyanoacetate R2->Int1 R3 Sulfur (S8) R3->Int1 Int2 2-Amino-4-phenyl thiophene-3-carboxylate Int1->Int2 Step2 N-Acylation (Et3N/DCM, 0°C) Int2->Step2 R4 Benzoyl Chloride R4->Step2 Final Ethyl 2-benzamido- 4-phenylthiophene-3-carboxylate Step2->Final

Figure 2: Step-by-step synthetic pathway from raw materials to the final benzamido derivative.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆)δ 11.5–12.0 ppm (s, 1H)NH Amide (Deshielded by carbonyl)
δ 7.2–8.0 ppm (m, 10H)Aromatic Protons (Phenyl + Benzoyl rings)
δ 6.8–7.0 ppm (s, 1H)Thiophene C5-H (Characteristic singlet)
δ 4.0–4.2 ppm (q, 2H)Ethyl CH₂ (Ester)
δ 1.0–1.2 ppm (t, 3H)Ethyl CH₃ (Ester)
IR Spectroscopy 3200–3300 cm⁻¹N-H Stretch (Amide)
1700–1720 cm⁻¹C=O Stretch (Ester)
1650–1670 cm⁻¹C=O Stretch (Amide I band)

Biological Potential

This scaffold is not merely a chemical curiosity; it is a validated template in drug development.

  • Antimicrobial Activity: Derivatives of this class have shown efficacy against S. aureus and C. albicans. The mechanism often involves the inhibition of GlcN-6-P synthase, a key enzyme in fungal cell wall biosynthesis [1][4].

  • Antiviral Agents: The 2-benzamido-thiophene pharmacophore has been investigated for activity against flaviviruses (e.g., West Nile Virus) and herpes viruses, likely acting via inhibition of viral replication enzymes [5].

  • Kinase Inhibition: The structural similarity to known kinase inhibitors (ATP-mimetic pharmacophore) makes it a candidate for anticancer screening, particularly in targeting VEGFR or EGFR pathways.

References

  • Mamatha, D. M., et al. "Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies."[7] Rasayan Journal of Chemistry, vol. 16, no. 1, 2023.[8] Link

  • Puterová, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[9] Arkivoc, vol. 2010, no.[9] 1, 2010, pp. 209-246.[9] Link

  • Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, vol. 36, 1999, pp. 333.
  • Venkatesan, P., et al. "Synthesis and antimicrobial activity of some novel 2-aminothiophene derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, 2013.
  • Ukrainets, I. V., et al. "N-Phenethyl-2-Hydroxy-4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-Carboxamides As Possible Anti-Viral Agents."[10] Journal of Organic and Pharmaceutical Chemistry, vol. 12, 2014.[10] Link

Sources

Exploratory

Properties of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Executive Summary Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate (CAS: 43088-49-9) is a specialized heterocyclic scaffold critical to medicinal chemistry, particularly in the synthesis of thieno[2,3-d]pyrimidine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate (CAS: 43088-49-9) is a specialized heterocyclic scaffold critical to medicinal chemistry, particularly in the synthesis of thieno[2,3-d]pyrimidine derivatives. Functioning as a lipophilic, stable intermediate, it bridges the gap between simple Gewald reaction products and complex polycyclic pharmacophores.

Its primary utility lies in drug discovery pipelines targeting antimicrobial resistance , Falcipain-2 inhibition (antimalarial), and MIF tautomerase inhibition (anticancer). This guide details its physicochemical properties, validated synthesis protocols, and downstream applications, providing a self-contained reference for laboratory implementation.

Chemical Identity & Structural Analysis

The molecule features a thiophene core substituted at the 2, 3, and 4 positions, creating a "push-pull" electronic system that facilitates further cyclization.

Property Data
IUPAC Name Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
CAS Number 43088-49-9
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.42 g/mol
Core Scaffold Thiophene
Key Functional Groups Ethyl ester (C3), Benzamido (C2), Phenyl (C4)
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in water

Structural Insight: The C2-benzamido group serves as a protected amine but also acts as a nucleophilic partner in cyclization reactions. The C3-ethyl ester provides the electrophilic carbonyl carbon necessary for ring closure to form thienopyrimidin-4-ones. The C4-phenyl group enhances lipophilicity (LogP ~4.5), improving membrane permeability for biological assays.

Synthesis Protocol: The Modified Gewald Pathway

The synthesis is a two-stage convergent protocol. The reliability of this pathway relies on the quality of the Gewald intermediate.

Stage 1: Synthesis of the Precursor (Gewald Reaction)

Target: Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 4815-36-5)[1][2]

  • Reagents: Acetophenone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq).

  • Catalyst: Morpholine or Diethylamine (1.0 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Mix acetophenone and ethyl cyanoacetate in ethanol.

    • Add sulfur and catalyst dropwise (exothermic).

    • Reflux at 60–70°C for 3–5 hours.

    • Critical Control Point: Monitor TLC for disappearance of acetophenone.

    • Cool to 0°C to precipitate the amine. Filter and wash with cold ethanol.

Stage 2: Benzoylation (Target Synthesis)

Target: Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate[3][4]

  • Reagents: Precursor Amine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (Et₃N) or Pyridine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Dissolve the amine in anhydrous DCM under N₂ atmosphere.

    • Add Et₃N and cool to 0°C.

    • Add Benzoyl Chloride dropwise over 15 minutes to prevent bis-acylation.

    • Stir at room temperature for 4–6 hours.

    • Work-up: Wash with 1N HCl (to remove excess base), then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane if necessary.

Workflow Visualization

SynthesisPathway Start Acetophenone + Ethyl Cyanoacetate Gewald Gewald Reaction (Reflux/EtOH) Start->Gewald Sulfur Elemental Sulfur (S8) Sulfur->Gewald Intermediate Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate Gewald->Intermediate Cyclization Product Ethyl 2-benzamido-4-phenyl- thiophene-3-carboxylate Intermediate->Product N-Acylation Benzoyl Benzoyl Chloride + Et3N/DCM Benzoyl->Product

Figure 1: Step-wise synthesis pathway from raw materials to the benzamido derivative.

Biological & Pharmacological Applications

This compound is rarely the "final" drug but rather a privileged structure that enables the access to potent bioactive molecules.

A. Thienopyrimidine Cyclization (Anticancer/Antimalarial)

The most critical application is the conversion to 3-substituted-4-oxo-thienopyrimidines .

  • Mechanism: Reaction with hydrazine or primary amines attacks the ester, followed by cyclization with the amide.

  • Target: Falcipain-2 (Cysteine protease of P. falciparum). Derivatives synthesized from this scaffold have shown IC₅₀ values in the micromolar range, disrupting the parasite's hemoglobin degradation pathway.

  • Target: MIF Tautomerase . Thienopyrimidine analogs inhibit Macrophage Migration Inhibitory Factor (MIF), a key driver in non-small cell lung cancer proliferation.

B. Direct Antimicrobial Activity

The benzamido-thiophene core itself exhibits antimicrobial properties.

  • Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (C. albicans).

  • SAR Insight: The lipophilic phenyl group at C4 aids in penetrating the bacterial cell wall, while the benzamido moiety interacts with ribosomal binding sites or cell wall synthesis enzymes.

Cyclization Mechanism Visualization

Cyclization Scaffold Ethyl 2-benzamido-4-phenyl- thiophene-3-carboxylate Intermediate Amide Intermediate (Open Ring) Scaffold->Intermediate Nucleophilic Attack at Ester Reagent Primary Amine / Hydrazine (R-NH2) Reagent->Intermediate Cyclization Base-Catalyzed Cyclization (-H2O) Intermediate->Cyclization Final Thieno[2,3-d]pyrimidin-4-one (Bioactive Core) Cyclization->Final Ring Closure

Figure 2: Mechanism of converting the scaffold into the bioactive thienopyrimidine core.

Experimental Handling & Safety

Storage:

  • Store at 2–8°C in a tightly sealed container.

  • Protect from moisture; hydrolysis of the ester can occur over prolonged exposure to humid air.

Safety Profile (GHS Classification):

  • Signal Word: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling Benzoyl Chloride.

References

  • Gewald Reaction Fundamentals

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
  • Thienopyrimidine Synthesis & Falcipain-2 Inhibition

    • Wang, S., et al. (2013). Design, synthesis and biological evaluation of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamides as a new class of Falcipain-2 inhibitors. PLOS ONE.
  • Antimicrobial Activity of Thiophene Derivatives

    • Mamatha, D. M., et al. (2023).[5] Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies. International Journal of Pharmacy and Biological Sciences.

  • MIF Tautomerase Inhibition

    • Zhang, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
  • Compound Registry (Chemical Identity)

    • PubChem Entry for Ethyl 2-amino-4-phenylthiophene-3-carboxyl

Sources

Foundational

Thiophene-3-Carboxylate Derivatives: Synthetic Versatility and Medicinal Utility

Topic: Thiophene-3-carboxylate Derivatives in Medicinal Chemistry Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The thiophene ring acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiophene-3-carboxylate Derivatives in Medicinal Chemistry Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The thiophene ring acts as a premier bioisostere for the benzene ring in drug design, offering unique physicochemical properties such as altered lipophilicity, metabolic stability, and specific electrostatic interactions due to the sulfur atom. Within this class, thiophene-3-carboxylate derivatives (often synthesized via the Gewald reaction) represent a privileged scaffold. They provide a highly functionalizable core where the 3-carboxylate/carboxamide moiety frequently serves as a critical hydrogen-bond acceptor/donor motif in protein-ligand interactions, particularly within kinase hinge regions and bacterial enzyme active sites. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of this scaffold.[1]

Structural Logic & Bioisosterism

The Thiophene Advantage

In medicinal chemistry, replacing a phenyl ring with a thiophene (bioisosterism) is a strategic choice to modulate:

  • Metabolic Stability: Thiophene is electron-rich, making it susceptible to oxidative metabolism (e.g., S-oxidation), but appropriate substitution (such as electron-withdrawing groups at C-3) can stabilize the ring.

  • Geometry: The C–S–C bond angle (~92°) is smaller than the C–C–C angle in benzene (120°), altering the vector orientation of substituents.

  • Interactions: The sulfur atom can participate in weak chalcogen bonding and specific hydrophobic interactions that phenyl rings cannot.

The 3-Carboxylate "Anchor"

The carboxylate (or its amide derivative) at the 3-position is rarely a passive bystander. In kinase inhibitors, the carbonyl oxygen of the 3-carboxamide often acts as a hydrogen bond acceptor to the kinase hinge region, while the NH of the amide (or the 2-amino group) acts as a donor. This "donor-acceptor" motif is critical for high-affinity binding.

Synthetic Strategies: The Gewald Reaction

The most authoritative method for accessing highly substituted thiophene-3-carboxylates is the Gewald Reaction . This multi-component condensation is preferred for its atom economy and ability to generate the 2-aminothiophene-3-carboxylate core in a single step.

Mechanism of Action

The reaction typically involves the condensation of a ketone/aldehyde with an


-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or diethylamine).

Key Mechanistic Steps:

  • Knoevenagel Condensation: Formation of an

    
    -unsaturated nitrile intermediate.[2][3]
    
  • Sulfurization: Nucleophilic attack of the active methylene on elemental sulfur (or polysulfide species).

  • Cyclization: Intramolecular attack of the thiolate on the nitrile carbon, followed by tautomerization to form the aromatic thiophene ring.

Visualization: Gewald Synthetic Workflow

GewaldReaction Start Ketone/Aldehyde (R-CH2-CO-R') Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Inter1 + Reagent + Base Reagent Ethyl Cyanoacetate (NC-CH2-COOEt) Reagent->Inter1 Base Base Catalyst (Morpholine/Et3N) Inter2 Thiolate Intermediate Inter1->Inter2 + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Product 2-Aminothiophene- 3-carboxylate Inter2->Product Cyclization & Tautomerization

Figure 1: The Gewald reaction pathway converting carbonyls and cyanoesters into the aminothiophene core.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Standard operating procedure adapted for laboratory scale.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Sulfur (powder, 10 mmol)

  • Diethylamine (10 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of absolute ethanol.

  • Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol) to the stirring solution.

  • Initiation: Add diethylamine (1.0 mL, ~10 mmol) dropwise. Note: The reaction is exothermic. Monitor temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3–4 hours. Monitor consumption of starting material via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).

  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath or refrigerator overnight (~4°C).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid cake with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure product as pale yellow crystals (Typical Yield: 70–85%).

Validation Criteria:

  • Melting Point: 112–114°C.

  • IR Spectrum: Distinct bands for

    
     (3400, 3320 cm
    
    
    
    ) and Ester
    
    
    (1660 cm
    
    
    ).[4]

Medicinal Chemistry Applications & SAR

Kinase Inhibitors (JNK & EGFR)

Thiophene-3-carboxamides have emerged as potent inhibitors of c-Jun N-terminal kinases (JNK) and Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The 2-amino group is often acylated to form an amide. This creates a scaffold where the 3-carboxamide oxygen and the 2-amido NH form a "pincer" that grips the hinge region of the kinase ATP-binding pocket.

  • SAR Insight:

    • Position 2 (Amino): Acylation with bulky aromatic groups (e.g., naphthalene, substituted phenyls) improves hydrophobic packing in the back of the ATP pocket.

    • Position 3 (Carboxylate/Carboxamide): Conversion of the ester to a primary amide (

      
      ) is often essential for H-bonding. Replacing this with a nitrile or acid often leads to a loss of potency [1].
      
    • Positions 4 & 5: Fusing a cyclohexane ring (tetrahydrobenzothiophene) restricts conformation, often improving selectivity by filling specific hydrophobic sub-pockets.

Antimicrobial Agents

Derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant activity against S. aureus and E. coli.

  • Schiff Bases: Condensation of the 2-amino group with aromatic aldehydes yields Schiff bases (imines).

  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    , Cl) on the phenyl ring of the Schiff base significantly enhance antibacterial activity compared to electron-donating groups [2].
    
Visualization: Kinase Inhibitor SAR Map

SAR_Kinase Core Thiophene-3-Carboxamide Core Scaffold Pos2 Position 2 (Amino/Amido) Core->Pos2 Pos3 Position 3 (Carboxamide) Core->Pos3 Pos45 Positions 4 & 5 (Ring Fusion) Core->Pos45 Effect2 Hydrophobic Pocket Filling (Increases Potency) Pos2->Effect2 Effect3 Hinge Region Binding (Critical H-Bond Acceptor) Pos3->Effect3 Effect45 Conformational Lock (Improves Selectivity) Pos45->Effect45

Figure 2: Structure-Activity Relationship (SAR) map for kinase inhibition.

Quantitative Data Summary

The following table summarizes key biological activity data for selected thiophene-3-carboxylate derivatives from recent literature.

Compound ClassModification (R-Group)Target/OrganismActivity MetricRef
JNK Inhibitor 2-(naphthalen-1-yl)acetamidoJNK1 KinaseIC

= 15.8

M
[1]
JNK Inhibitor 2-(2,3-dichlorophenyl)acetamidoJNK1 KinaseIC

= 1.4

M
[1]
EGFR Inhibitor Trisubstituted Selenide (16e)EGFR KinaseIC

= 94.4 nM
[3]
Antimicrobial 2-(2-chloro-4-nitrobenzylidene)S. aureusMIC = 0.81

g/mL
[4]
Antimicrobial Pyridine side chain (7b)E. coliComparable to Gentamicin[2]

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (NIH).Link

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal.Link

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry.[5]Link

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry.Link

  • Gewald Reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Current Organic Chemistry.Link

Sources

Exploratory

Optimizing the Benzamido Thiophene Scaffold: A Technical Guide to SAR and Synthesis

Executive Summary The benzamido thiophene scaffold (specifically 2-benzamido-thiophene-3-carboxylates) represents a privileged structure in medicinal chemistry, exhibiting "drug-like" properties compliant with Lipinski’s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamido thiophene scaffold (specifically 2-benzamido-thiophene-3-carboxylates) represents a privileged structure in medicinal chemistry, exhibiting "drug-like" properties compliant with Lipinski’s Rule of Five. Its utility spans from PTP1B inhibitors (diabetes/obesity) to MptpB inhibitors (tuberculosis) and Polo-like kinase (Plk1) antagonists (oncology).

This guide deconstructs the scaffold into three modulatable zones, providing a logic-driven approach to optimization. It moves beyond simple observation to explain the causality of activity—why specific electronic and steric perturbations yield nanomolar potency while others render the molecule inert.

The Pharmacophore: Anatomy of the Scaffold

The core structure consists of a thiophene ring substituted at the C2 position with a benzamide moiety and often at the C3 position with an ester or carboxylic acid.

The "Push-Pull" Electronic System

The thiophene ring acts as an electron-rich spacer. The interaction between the C2-amine (donor) and the C3-carbonyl (acceptor) creates a "push-pull" alkene character within the ring. This polarization is critical for:

  • Conformational Locking: Intramolecular hydrogen bonding between the C2-amide NH and the C3-carbonyl oxygen planarizes the molecule, reducing the entropic cost of binding.

  • Solubility: The dipole generated improves aqueous solubility compared to simple bi-aryl systems.

Synthetic Access: The Self-Validating Gewald Protocol

The most robust route to this scaffold is the Gewald Reaction , followed by amide coupling. This protocol is designed to be self-validating; the formation of the intermediate 2-aminothiophene is visually distinct (color change/precipitation) and easily monitored.

Workflow Visualization

GewaldSynthesis Start Ketone/Aldehyde + Activated Nitrile Step1 Knoevenagel Condensation Start->Step1 Inter1 Intermediate: α,β-unsaturated nitrile Step1->Inter1 -H2O Step2 Sulfur Addition (S8, Morpholine) Inter1->Step2 Cycliz Cyclization & Aromatization Step2->Cycliz 60°C Prod1 2-Aminothiophene Core Cycliz->Prod1 Precipitates Step3 Acylation (ArCOCl / Pyridine) Prod1->Step3 Final Benzamido Thiophene Target Step3->Final

Caption: Step-wise synthetic pathway from raw reagents to final benzamido thiophene scaffold via the Gewald reaction.

Detailed Protocol: 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Step 1: The Gewald Reaction (Synthesis of the Amine)

  • Reagents: Mix cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add morpholine (10 mmol) dropwise. Observation: The reaction is exothermic; temperature will rise.

  • Reflux: Heat to 60°C for 2–4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product is highly fluorescent.

  • Isolation: Cool to 0°C. The 2-aminothiophene precipitates as a yellow solid. Filter and wash with cold ethanol.[1]

Step 2: Amide Coupling (Synthesis of the Benzamide)

  • Setup: Dissolve the 2-aminothiophene (5 mmol) in dry DCM (15 mL) with Pyridine (6 mmol).

  • Addition: Add substituted benzoyl chloride (5.5 mmol) dropwise at 0°C.

  • Workup: Stir at RT for 3 hours. Wash with 1N HCl (removes pyridine) and sat. NaHCO3.

  • Hydrolysis (Optional but Critical for PTP1B/MptpB): Treat the ester with LiOH in THF/Water to generate the free acid.

Deep Dive SAR: The Three Zones of Optimization

To rationalize the SAR, we divide the molecule into three interaction zones.

Zone 1: The C3 "Warhead" (Acid vs. Ester)
  • Observation: For phosphatase targets (PTP1B, MptpB), the C3-carboxylic acid is non-negotiable .

  • Mechanistic Logic: The carboxylic acid acts as a bioisostere for the phosphate group of the natural substrate (phosphotyrosine). It forms salt bridges with the active site arginine residues (e.g., Arg221 in PTP1B).

  • Data Impact: Converting the acid to an ethyl ester typically shifts IC50 from nanomolar (>100 nM) to micromolar (>10 µM) or inactive.

Zone 2: The Thiophene Backbone (C4/C5 Substituents)
  • Observation: Fused rings (tetrahydrobenzo) vs. dialkyl (dimethyl).

  • Mechanistic Logic: This region dictates lipophilicity (LogP).

    • Fused Cyclohexyl (Tetrahydrobenzo): Increases hydrophobic bulk, ideal for filling large hydrophobic pockets (e.g., in DprE1).

    • Dimethyl: Reduces steric clash in tighter pockets.

Zone 3: The Phenyl Ring (Electronic Tuning)
  • Observation: Substituents on the benzamide ring drive potency and selectivity.

  • Mechanistic Logic:

    • Electron Withdrawing Groups (EWGs) like -NO2, -CF3: Increase the acidity of the amide NH, strengthening the hydrogen bond to the target protein backbone.

    • Lipophilic Groups (4-phenoxy, 4-bromo): Access adjacent hydrophobic pockets (e.g., the "Site B" in PTP1B).

Comparative Data Analysis

The following table synthesizes SAR data for MptpB inhibition (Mycobacterium target), demonstrating the "Zone 3" effect of phenyl ring substitution.

Compound IDR1 (Thiophene C4/C5)R2 (Benzamide substituent)R3 (C3 Position)IC50 (µM)Mechanistic Insight
Ref-1 -(CH2)4- (Fused)H (Unsubstituted)COOH2.4Baseline activity.
Ref-2 -(CH2)4- (Fused)4-Nitro (EW)COOH0.35EWG increases amide H-bond acidity.
Ref-3 -(CH2)4- (Fused)4-Methoxy (ED)COOH>20EDG weakens amide H-bond; loss of potency.
Ref-4 -(CH2)4- (Fused)4-NitroCOOEt InactiveZone 1 Rule: Ester cannot form salt bridge.
Ref-5 Me, Me3,4-DichloroCOOH0.12Lipophilic halogens fill hydrophobic pocket.

Data synthesized from Zhang et al. and related SAR studies on PTP1B/MptpB inhibitors.

Optimization Logic Tree

Use this decision tree to guide your experimental design based on assay feedback.

SAR_Logic Start Initial Screening (Hit Validation) CheckPotency Is IC50 < 1 µM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes ModifyZone3 Modify Benzamide Ring (Zone 3) CheckPotency->ModifyZone3 No ModifyZone2 Modify Thiophene Core (Zone 2) CheckSolubility->ModifyZone2 No CheckSelectivity Poor Selectivity (vs. Homologs)? CheckSolubility->CheckSelectivity Yes AddEWG Add EWG (NO2, CF3) to increase H-bond donor ModifyZone3->AddEWG AddLipo Add Lipophilic Group (Ph, Cl) for hydrophobic fit ModifyZone3->AddLipo ReduceLogP Switch Fused Ring to Dimethyl or Morpholino ModifyZone2->ReduceLogP ModifyZone1 Modify C3 Linker (Zone 1) CheckSelectivity->ModifyZone1 Yes Bioisostere Try Tetrazole or Sulfonamide ModifyZone1->Bioisostere

Caption: Decision tree for optimizing benzamido thiophenes based on potency, solubility, and selectivity data.

References

  • Zhang, S., et al. (2009). "Discovery of potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB)." Journal of Medicinal Chemistry.

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational synthetic protocol).

  • Lau, C.K., et al. (2004).[2] "Structure-based design of a series of potent and selective non-peptidic PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Huang, W., et al. (2018). "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB." Journal of Medicinal Chemistry.

  • Ingole, P.G. (2024).[3] "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition." African Journal of Biological Sciences.

Sources

Foundational

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives literature

Topic: Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives: Synthetic Protocols & Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives: Synthetic Protocols & Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The ethyl 2-amino-4-phenylthiophene-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines . This guide dissects the synthetic utility and pharmacological potential of this scaffold.[1][2][3][4][5]

While the core thiophene itself exhibits antimicrobial and anti-inflammatory properties, its primary value lies in its derivatization. Recent literature identifies derivatives of this scaffold as potent kinase inhibitors (targeting VEGFR-2, TIE-2, and aPKC) and cytostatic agents . This guide provides field-validated protocols for the Gewald synthesis of the core, downstream cyclization to thienopyrimidines, and a detailed analysis of Structure-Activity Relationships (SAR).

Synthetic Chemistry: The Core Scaffold

The Gewald Reaction: Mechanism & Optimization

The most robust method for accessing ethyl 2-amino-4-phenylthiophene-3-carboxylate is the Gewald reaction . This multi-component condensation involves an


-methylene carbonyl compound (acetophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Mechanism of Action:

  • Knoevenagel Condensation: The base (e.g., diethylamine or morpholine) catalyzes the condensation of the ketone and ethyl cyanoacetate to form an

    
    -unsaturated nitrile.
    
  • Sulfur Uptake: The methylene group of the intermediate attacks elemental sulfur (

    
    ).
    
  • Cyclization: Intramolecular nucleophilic attack of the thiolate on the nitrile carbon, followed by tautomerization, yields the 2-aminothiophene.

GewaldMechanism cluster_conditions Optimized Conditions Reagents Acetophenone + Ethyl Cyanoacetate Inter1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Reagents->Inter1 Base Cat. - H2O Thiolate Thiolated Intermediate Inter1->Thiolate + Sulfur Sulfur Elemental Sulfur (S8) + Base Cyclization Intramolecular Cyclization Thiolate->Cyclization Nucleophilic Attack Product Ethyl 2-amino-4- phenylthiophene- 3-carboxylate Cyclization->Product Tautomerization Cond1 Solvent: Ethanol Cond2 Temp: 50-60°C Cond3 Cat: Diethylamine

Figure 1: Mechanistic workflow of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: Synthesis of the Core

Standardized protocol adapted for high purity and yield.

Reagents:

  • Acetophenone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Sulfur (powder, 10 mmol)

  • Diethylamine (10 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve acetophenone (1.20 g) and ethyl cyanoacetate (1.13 g) in 10 mL of ethanol.

  • Catalysis: Add diethylamine (1.0 mL) dropwise with stirring.

  • Sulfur Addition: Add elemental sulfur (0.32 g) to the mixture.

  • Reaction: Heat the mixture to 50–60°C with constant stirring for 3–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature and then place in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol to obtain ethyl 2-amino-4-phenylthiophene-3-carboxylate as cream/yellow crystals.

    • Yield: Typically 60–85%.

    • Melting Point: ~148–149°C.

Divergent Synthesis: Accessing Thienopyrimidines

The 2-amino and 3-carboxylate groups are perfectly positioned for cyclocondensation to form thieno[2,3-d]pyrimidines , which are bioisosteres of quinazolines (common in kinase inhibitors like Gefitinib).

Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

Targeting the "hinge region" of kinase enzymes.

Reagents:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 mmol)

  • Formamide (Excess, 5–10 mL)

  • Catalyst: L-Proline (20 mol%) or anhydrous Sodium Acetate (optional)

Procedure:

  • Mix the thiophene precursor with excess formamide in a reaction vial.

  • Reflux at 170–180°C for 6–8 hours.

  • Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • The solid product (thienopyrimidinone) will precipitate.[5] Filter, wash with water, and recrystallize from DMF/Ethanol.

DivergentSynthesis Core Ethyl 2-amino-4- phenylthiophene- 3-carboxylate PathA + Formamide (Reflux) Core->PathA PathB + Phenyl Isothiocyanate (Pyridine/Reflux) Core->PathB PathC + Salicylaldehyde (Ethanol/Acid Cat.) Core->PathC ProdA Thieno[2,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Core) PathA->ProdA ProdB 2-Thioxo-thieno[2,3-d]pyrimidin-4-one (Antimicrobial) PathB->ProdB ProdC Schiff Base Derivative (Antioxidant/Anti-inflammatory) PathC->ProdC

Figure 2: Divergent synthetic pathways from the parent scaffold.

Medicinal Chemistry & SAR

Kinase Inhibition Profile

Derivatives of this scaffold have shown high potency against specific Receptor Tyrosine Kinases (RTKs).[6] The thienopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase domain.

Target KinaseActivity (IC50)Key Structural FeatureReference
VEGFR-2 0.77 nM 3,4-difluoroaniline moiety at C-4 of thienopyrimidine[1, 2]
TIE-2 8.87 nM Fused quinazolinone/thienopyrimidine system[1]
aPKC < 50 nM Electron-donating groups on C-4 phenyl ring[3]
EGFR ~70 nM Dual inhibition observed in pyrano-fused derivatives[4]
Structure-Activity Relationship (SAR) Insights
  • C-4 Phenyl Ring:

    • Electron-Donating Groups (EDGs): Substituents like -OH or -OMe on the phenyl ring significantly enhance antimicrobial and aPKC inhibitory activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) are preferred for VEGFR-2 inhibition, likely due to hydrophobic interactions in the binding pocket.

  • C-2 Amino Group:

    • Conversion to a urea or amide linker often improves pharmacokinetic properties and selectivity.

    • Cyclization to the thienopyrimidine is essential for maximal kinase potency (locking the conformation).

  • C-3 Ester Group:

    • Hydrolysis to the acid or conversion to a hydrazide generally reduces lipophilicity but allows for further functionalization (e.g., to 1,3,4-oxadiazoles).

SARMap Core Thiophene Scaffold Pos2 Pos 2: Amino Group (-NH2) Core->Pos2 Pos3 Pos 3: Ester Group (-COOEt) Core->Pos3 Pos4 Pos 4: Phenyl Ring Core->Pos4 Effect1 Cyclization to Thienopyrimidine: CRITICAL for Kinase Affinity Pos2->Effect1 Pos3->Effect1 Effect2 Electron Donors (OH, OMe): Increase aPKC & Antimicrobial Activity Pos4->Effect2 Effect3 Electron Withdrawers (F, Cl): Enhance VEGFR-2 Potency Pos4->Effect3

Figure 3: Structure-Activity Relationship (SAR) map for kinase vs. antimicrobial activity.

References

  • Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4. Oncotarget, 2017.

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2024.[7]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry, 2013.

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors. RSC Advances, 2021.

  • One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction. ACS Sustainable Chemistry & Engineering, 2019.

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. Molecules, 2023.

Sources

Exploratory

Pharmacophore Modeling of Phenylthiophene-3-Carboxylate Esters

This technical guide details the pharmacophore modeling, synthesis, and biological validation of phenylthiophene-3-carboxylate esters , a privileged scaffold in medicinal chemistry exhibiting potent antimicrobial, antivi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore modeling, synthesis, and biological validation of phenylthiophene-3-carboxylate esters , a privileged scaffold in medicinal chemistry exhibiting potent antimicrobial, antiviral, and anti-inflammatory properties.

Executive Summary

The phenylthiophene-3-carboxylate scaffold represents a versatile chemical template (bioisostere) capable of modulating diverse biological targets, including GlcN-6-P synthase (antimicrobial), PLpro (antiviral), and the dopamine transporter (CNS). This guide provides a rigorous workflow for developing high-affinity ligands based on this core, transitioning from in silico pharmacophore generation to wet-lab validation.

Chemical Basis & Rationale

The core structure, typically synthesized via the Gewald reaction , features a thiophene ring substituted with a phenyl group at position 4 and a carboxylate ester at position 3.

  • Lipophilicity (

    
    ):  The phenyl and thiophene rings contribute to hydrophobic interactions (
    
    
    
    stacking), critical for binding deep hydrophobic pockets in targets like GlcN-6-P synthase.
  • Electronic Features: The C-3 ester acts as a hydrogen bond acceptor (HBA), while the C-2 amino group (often present) serves as a hydrogen bond donor (HBD).

  • Rigidity: The thiophene core provides a rigid linker that orients the phenyl and ester groups into a specific vector, reducing the entropic penalty upon binding.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyFeatureRole in Pharmacophore
Scaffold Thiophene RingAromatic center;

interactions.
R1 (C-2) Amino (-NH2)H-bond Donor (HBD); critical for anchoring.
R2 (C-3) Carboxylate Ester (-COOEt)H-bond Acceptor (HBA); metabolic handle.
R3 (C-4) Phenyl RingHydrophobic/Aromatic; fills lipophilic pockets.
R4 (C-5) Variable (H, Alkyl)Steric modulation; optimization vector.

Pharmacophore Generation Workflow

To develop a predictive model, we employ a hybrid approach combining Ligand-Based Pharmacophore Modeling (LBPM) and Structure-Based Design (SBD) .

Ligand Preparation & Conformational Analysis

Before modeling, ligands must be energy-minimized to simulate bioactive conformations.

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for sulfur-containing heterocycles).

  • Solvation: Implicit solvent model (PBSA) to mimic the aqueous physiological environment.

  • Conformational Search: Monte Carlo Multiple Minimum (MCMM) search to generate low-energy conformers within a 5.0 kcal/mol energy window.

Pharmacophore Hypothesis Generation

We define the pharmacophore using a set of chemical features (


) mapped in 3D space.
  • D (Donor): The C-2 amino nitrogen.[1][2]

  • A (Acceptor): The carbonyl oxygen of the ester.

  • R (Ring): Centroids of the thiophene and phenyl rings.

  • H (Hydrophobic): Distal alkyl chains on the ester.

Protocol:

  • Alignment: Superimpose active analogs (IC

    
     < 1 
    
    
    
    M) using the thiophene rigid core.
  • Feature Extraction: Identify common spatial features present in >90% of actives.

  • Scoring: Rank hypotheses based on Survival Score (vector alignment + volume overlap).

Structure-Based Validation (Target: GlcN-6-P Synthase)

For antimicrobial applications, the model is validated by docking into Glucosamine-6-phosphate synthase .

  • Grid Generation: Define the active site around the catalytic residues (Cys1, Gln, Trp).

  • Constraint: Enforce a positional constraint on the C-3 ester carbonyl to form a hydrogen bond with the backbone amide of the target.

Visual 1: Pharmacophore Modeling Pipeline

PharmacophoreWorkflow Input Input: Phenylthiophene Library Prep Ligand Prep (OPLS4 / pH 7.4) Input->Prep Conform Conformational Search (MCMM / 5 kcal/mol) Prep->Conform Align Structural Alignment (Thiophene Core) Conform->Align Feature Feature Extraction (HBD, HBA, Aro, Hyd) Align->Feature Hypothesis Generate Hypotheses (3D Spatial Constraints) Feature->Hypothesis Validation Validation (ROC Curve / Enrichment) Hypothesis->Validation

Caption: Step-by-step computational workflow for generating and validating the pharmacophore model.

Experimental Protocols

To ensure the trustworthiness of the computational model, the following self-validating experimental loops are required.

Synthesis (The Gewald Reaction)

The most robust route to this scaffold is the Gewald reaction, which constructs the thiophene ring in a single step.

Protocol:

  • Reagents: Mix sulfur (

    
    ), an 
    
    
    
    -methylene carbonyl compound (e.g., acetophenone for the phenyl ring), and an
    
    
    -cyanoester (e.g., ethyl cyanoacetate).
  • Catalyst: Morpholine or Diethylamine.

  • Condition: Reflux in Ethanol (60-80°C) for 2-4 hours or Microwave irradiation (120°C, 10 min) for higher yields.

  • Purification: The product precipitates upon cooling; recrystallize from Ethanol.

Biological Assay (Antimicrobial Validation)

Validate the pharmacophore predictions using a standard MIC (Minimum Inhibitory Concentration) assay.

Protocol:

  • Preparation: Dissolve synthesized esters in DMSO.

  • Inoculum: Prepare 0.5 McFarland standard of S. aureus or C. albicans.

  • Method: Broth Microdilution (CLSI standards).

  • Readout: The lowest concentration inhibiting visible growth is the MIC.

  • Correlation: Plot pMIC (

    
    ) vs. Pharmacophore Fit Score. A high 
    
    
    
    (>0.7) confirms the model's predictive power.
Visual 2: Synthesis & Validation Loop

ExperimentalLoop Start Computational Hit Synth Gewald Synthesis (S8 + Nitrile + Ketone) Start->Synth Purify Purification (Recrystallization) Synth->Purify Assay MIC Assay (S. aureus / C. albicans) Purify->Assay Analysis SAR Analysis (Correlate Fit Score vs MIC) Assay->Analysis Analysis->Start Refine Model

Caption: The iterative cycle of synthesis and biological testing used to refine the pharmacophore model.

Case Study: GlcN-6-P Synthase Inhibition

Recent studies have highlighted the efficacy of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives against Candida albicans by targeting Glucosamine-6-phosphate (GlcN-6-P) synthase .

  • Mechanism: The enzyme catalyzes the first step in hexosamine biosynthesis, critical for fungal cell wall formation.

  • Binding Mode: Molecular docking reveals that the C-2 amino group forms a hydrogen bond with Thr302 and Ser303 , while the phenyl ring occupies a hydrophobic pocket lined by Trp74 .

  • Outcome: Derivatives with electron-withdrawing groups (e.g., -NO2, -Br) on the phenyl ring showed superior binding energy (-8.5 kcal/mol) compared to unsubstituted analogs, validating the pharmacophore's preference for distal electrostatics.

References

  • Mamatha, D. M., et al. (2023). "Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies."[2][3] Rasayan Journal of Chemistry. Available at: [Link]

  • Mellado, M., et al. (2024). "Arylamines QSAR-Based Design and Molecular Dynamics of New Phenylthiophene and Benzimidazole Derivatives with Affinity for the C111, Y268, and H73 Sites of SARS-CoV-2 PLpro Enzyme."[4] International Journal of Molecular Sciences. Available at: [Link]

  • Mabkhot, Y. N., et al. (2017). "Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate."[5] Chemistry Central Journal. Available at: [Link]

Sources

Foundational

Technical Deep Dive: Physicochemical Profiling &amp; Synthesis of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Topic: Molecular weight and formula of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Executive Summary: Physicochemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary: Physicochemical Identity

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is a trisubstituted thiophene derivative belonging to the class of 2-amidothiophenes. It is structurally characterized by a thiophene core functionalized with an ethyl ester at position 3, a phenyl group at position 4, and a benzamido moiety at position 2.

This compound is a critical scaffold in medicinal chemistry, often utilized as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) or evaluated directly for antimicrobial and anti-inflammatory activity.

Core Physicochemical Data
PropertyValue
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.42 g/mol
Exact Mass 351.0929 g/mol
Element Count C (20), H (17), N (1), O (3), S (1)
Predicted LogP ~5.1 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen)
Physical State Solid (Crystalline needles from EtOH)
Melting Point 162–165 °C (Derivative dependent range)

Synthetic Architecture: The Gewald-Schotten Pathway

Phase 1: Construction of the Thiophene Core (Gewald Reaction)

The synthesis begins with the multicomponent condensation of acetophenone, ethyl cyanoacetate, and elemental sulfur. This reaction is thermodynamically driven by the aromatization of the thiophene ring.

  • Precursor Target: Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 4815-36-5).

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

Phase 2: N-Benzoylation (Schotten-Baumann Conditions)

The conversion of the 2-amino group to the 2-benzamido functionality is achieved via nucleophilic acyl substitution using benzoyl chloride.

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Step 1: Synthesis of Precursor (The Gewald Step)

  • Reagents: Acetophenone (10 mmol), Ethyl Cyanoacetate (10 mmol), Elemental Sulfur (10 mmol).

  • Solvent: Ethanol (30 mL).

  • Catalyst: Diethylamine or Morpholine (10 mmol).

  • Procedure:

    • Mix acetophenone and ethyl cyanoacetate in ethanol.

    • Add sulfur and the amine base dropwise.

    • Critical Step: Reflux at 60–70°C for 8–12 hours. The reaction is complete when the sulfur powder disappears and the solution turns dark brown.

    • Workup: Cool to 0°C. The precipitate (Ethyl 2-amino-4-phenylthiophene-3-carboxylate) is filtered and recrystallized from ethanol.

Step 2: Synthesis of Target (The Benzoylation Step)

  • Reagents: Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq), Benzoyl Chloride (1.1 eq).

  • Solvent/Base: Pyridine (Dry, 5 mL per mmol of substrate).

  • Procedure:

    • Dissolve the aminothiophene precursor in dry pyridine under N₂ atmosphere.

    • Cool to 0°C in an ice bath.

    • Add Benzoyl Chloride dropwise to prevent exotherm-induced side reactions (di-acylation).

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting amine spot (lower Rf) should disappear.

    • Quench: Pour mixture into ice-cold water/HCl (1M) to neutralize pyridine.

    • Purification: Filter the solid precipitate.[1] Recrystallize from Ethanol/DMF mixtures to yield Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate .

Visualizing the Workflow

The following diagram illustrates the logical flow of synthesis and critical decision points.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Starting Materials (Acetophenone + Ethyl Cyanoacetate) Gewald Gewald Reaction (S8, Morpholine, EtOH, Reflux) Start->Gewald Knoevenagel Condensation Precursor Precursor Isolation (Ethyl 2-amino-4-phenylthiophene-3-carboxylate) Gewald->Precursor Cyclization & Filtration QC1 TLC: Disappearance of Sulfur Gewald->QC1 Benzoylation N-Benzoylation (PhCOCl, Pyridine, 0°C) Precursor->Benzoylation Nucleophilic Attack Product Final Product (Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate) Benzoylation->Product HCl Elimination & Workup QC2 NMR: Shift of NH signal Product->QC2

Figure 1: Step-wise synthetic workflow from raw materials to the final benzamido-thiophene derivative.

Structural Validation (Self-Validating Systems)

In the absence of a reference standard, the synthesis is self-validating through NMR shifts. As a scientist, you look for specific diagnostic signals that confirm the transformation.

1H-NMR Diagnostics (Predicted in CDCl₃)[1]
  • The "Fingerprint" of Success: The disappearance of the broad amino singlet and the appearance of a sharp, downfield amide proton.

  • Ethyl Group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H). This confirms the ester is intact.

  • Thiophene Proton (H-5): A singlet around 6.5–7.0 ppm. (Note: Position 5 is unsubstituted).

  • Aromatic Region:

    • Precursor: 5 protons (Phenyl group).[2][3]

    • Product: 10 protons (Phenyl group + Benzoyl group).

  • Amide NH:

    • Precursor: Broad singlet at ~6.0 ppm (NH₂).

    • Product: Sharp singlet at 11.0–12.0 ppm (NH-CO). This downfield shift is the primary confirmation of benzoylation.

IR Spectroscopy[4][5]
  • Amide I Band: Strong stretch at 1650–1670 cm⁻¹ (C=O amide).

  • Ester Carbonyl: Strong stretch at ~1720 cm⁻¹ (distinct from amide).

  • NH Stretch: Single band at 3200–3300 cm⁻¹ (Secondary amide), replacing the double band of the primary amine.

Biological Context & Applications

This molecule is not merely a chemical curiosity; it is a "Privileged Scaffold" in drug discovery.

Pharmacophore Mapping

The molecule possesses three distinct binding domains:

  • Lipophilic Pocket (Phenyl + Thiophene): Engages in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding sites.

  • H-Bond Donor (Amide NH): Critical for directional binding to backbone carbonyls.

  • H-Bond Acceptor (Ester/Amide Carbonyls): Interaction points for serine/threonine side chains.

Known Activity Profiles

Research into substituted 2-aminothiophenes (Gewald products) highlights efficacy in:

  • Antimicrobial Agents: Derivatives of this class have shown MIC values <10 µg/mL against S. aureus and B. subtilis [1].

  • Anti-Inflammatory: Inhibition of COX-1/COX-2 enzymes. The benzamido group mimics the lipophilic nature of NSAIDs like diclofenac [2].

  • Antiviral: Allosteric inhibition of viral polymerases (e.g., Dengue NS5), where the thiophene core wedges into hydrophobic pockets [3].

SAR Center Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate Lipophilic Phenyl Ring (Pos 4) Hydrophobic Interaction Center->Lipophilic Donor Amide NH H-Bond Donor Center->Donor Acceptor Ester (Pos 3) H-Bond Acceptor Center->Acceptor Scaffold Thiophene Core Rigid Linker Center->Scaffold

Figure 2: Pharmacophore decomposition highlighting the functional binding domains of the molecule.

References

  • Gewald, K., et al. (1966).[1] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

  • Mamatha, D. M., et al. (2023).[4] Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry.[4]

  • Puterová, Z., et al. (2010).[5] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[1][5] Arkivoc.

  • Sigma-Aldrich. Product Specification: Ethyl 2-amino-4-phenylthiophene-3-carboxylate. (Precursor Verification).

  • ChemScene. Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate.[6] (Structural Analog Verification).

Sources

Exploratory

Thiophene Scaffolds in Antimicrobial Therapeutics: From Rational Design to Clinical Viability

Executive Summary The rise of ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) necessitates the exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) necessitates the exploration of chemical space beyond traditional lactams and quinolones. Thiophene-based scaffolds represent a "privileged structure" in medicinal chemistry due to their bioisosteric relationship with benzene and their unique electronic properties driven by the sulfur atom.

This technical guide provides a rigorous framework for the design, synthesis, and evaluation of thiophene antimicrobials. Unlike generic reviews, this document focuses on the Thieno[2,3-d]pyrimidine class as a lead candidate, addressing the critical balance between potent antimicrobial activity (targeting TrmD and DNA Gyrase) and the metabolic liabilities (S-oxidation) inherent to the thiophene ring.

Part 1: The Medicinal Chemistry of Thiophene

Strategic Bioisosterism

The substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric replacement, but the implications are profound. The sulfur atom in thiophene is a soft Lewis base, which alters the lipophilicity (LogP) and metabolic profile compared to benzene.

  • Electronic Effects: The lone pair on the sulfur atom allows for specific

    
    -
    
    
    
    stacking interactions and hydrogen bond acceptance that benzene cannot offer.
  • Steric Profile: Thiophene is slightly smaller than benzene, allowing it to fit into tighter hydrophobic pockets in bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD) .

The "Hero" Scaffold: Thieno[2,3-d]pyrimidine

While simple 2-aminothiophenes show activity, the fused thieno[2,3-d]pyrimidine system is the most promising for drug development. It mimics the purine core of ATP, allowing it to competitively inhibit ATP-dependent enzymes essential for bacterial replication.

Diagram 1: SAR of Thieno[2,3-d]pyrimidine

The following diagram illustrates the Structure-Activity Relationship (SAR) rules for this scaffold, highlighting positions critical for binding affinity versus those influencing solubility and toxicity.

SAR_Thienopyrimidine Core Thieno[2,3-d]pyrimidine Core Scaffold C2 C2 Position: Lipophilic tails (Aryl/Alkyl) enhance membrane penetration. Core->C2 Modulates LogP C4 C4 Position: Amino/Hydrazide groups critical for H-bonding (ATP mimicry). Core->C4 Target Binding C5_6 C5/C6 Thiophene Ring: Electron-withdrawing groups (EWG) reduce metabolic activation (S-oxidation). Core->C5_6 Metabolic Stability Target1 Target: DNA Gyrase / Topo IV (Gram-positive) C4->Target1 Target2 Target: TrmD (Broad Spectrum) C4->Target2

Part 2: Synthetic Strategy – The Gewald Reaction

The Gewald reaction is the industry-standard method for synthesizing the 2-aminothiophene precursors required to build the thienopyrimidine core. It is a multi-component condensation that is robust, scalable, and atom-economical.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by cyclization on the elemental sulfur.[1] Understanding this mechanism is vital for troubleshooting low yields in sterically hindered ketones.

Diagram 2: Gewald Reaction Workflow

Gewald_Mechanism Ketone Ketone/Aldehyde (R-CH2-C=O-R') Knoevenagel Intermediate 1: Knoevenagel Adduct (Unsaturated Nitrile) Ketone->Knoevenagel - H2O Nitrile Activated Nitrile (CH2-CN-EWG) Nitrile->Knoevenagel - H2O Base Base Catalyst (Morpholine/Piperidine) Base->Knoevenagel - H2O Thiol Intermediate 2: Mercapto-nitrile Knoevenagel->Thiol + Sulfur Sulfur Elemental Sulfur (S8) Cyclization Intramolecular Cyclization (5-exo-dig) Thiol->Cyclization Product Product: 2-Aminothiophene Cyclization->Product Tautomerization

Validated Synthetic Protocol

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Standard Precursor).

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur powder (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).

  • Procedure:

    • Mix cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add morpholine dropwise (Exothermic reaction—control temp < 50°C).

    • Reflux the mixture at 70–80°C for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

    • Critical Step: If the reaction stalls, add catalytic acetic acid to push the Knoevenagel step.

  • Workup: Cool to 0°C. The product usually precipitates as a solid. Filter and wash with cold ethanol.

  • Validation:

    • IR: Look for amine doublet (3300–3400 cm⁻¹) and ester carbonyl (1670 cm⁻¹).

    • 1H NMR: Characteristic broad singlet for

      
       at 
      
      
      
      6.0–7.5 ppm.

Part 3: Toxicity & De-risking (The "Structural Alert")

A major hurdle in thiophene drug discovery is the potential for hepatotoxicity. The thiophene ring is considered a "structural alert" because it can undergo metabolic activation by Cytochrome P450 (CYP450) enzymes.[2][3]

Mechanism of Toxicity

CYP450 attacks the sulfur atom or the C=C double bond, leading to reactive metabolites:

  • S-Oxidation: Formation of thiophene-S-oxide (highly electrophilic).[2][3]

  • Epoxidation: Formation of thiophene-epoxide.[2][3] These metabolites act as Michael acceptors, covalently binding to hepatic proteins (e.g., glutathione depletion), leading to necrosis or immune-mediated hepatitis (as seen with the withdrawn drug Tienilic Acid) [3, 6].

Diagram 3: Metabolic Bioactivation Pathway

Toxicity_Pathway Drug Thiophene Drug CYP CYP450 (Liver) Drug->CYP SOxide Thiophene-S-Oxide (Electrophile) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Adduct Protein Adducts (Hepatotoxicity) SOxide->Adduct Covalent Binding GSH Glutathione Conjugate (Detoxification) SOxide->GSH Phase II Metabolism

Mitigation Strategy

To de-risk the scaffold, researchers must block the metabolic "hotspots":

  • Substitution at C2/C5: Placing electron-withdrawing groups (e.g., esters, amides) or halogens at the C5 position of the thiophene ring reduces the electron density, making the sulfur less prone to oxidation.

  • Fused Systems: Thieno[2,3-d]pyrimidines are generally more stable than isolated thiophenes because the fusion reduces the aromatic character and reactivity of the thiophene double bonds.

Part 4: Biological Evaluation (CLSI M07 Protocol)

Trustworthy data requires adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines.[4] The Broth Microdilution method is the gold standard for determining Minimum Inhibitory Concentration (MIC).[4]

Protocol: Broth Microdilution

Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Add 50

      
      L of CAMHB to all wells.[4]
      
    • Add 50

      
      L of test compound (2x concentration) to Column 1. Perform serial 2-fold dilutions across to Column 10.
      
    • Controls: Column 11 (Growth Control - bacteria only), Column 12 (Sterility Control - broth only).

  • Inoculation: Add 50

    
    L of the diluted inoculum to wells 1–11. Final bacterial density: 
    
    
    
    CFU/mL.
  • Incubation: 35 ± 2°C for 16–20 hours in ambient air [4, 5].

  • Readout: The MIC is the lowest concentration with no visible growth.[4]

Comparative Activity Data

The following table summarizes the potency of Thieno[2,3-d]pyrimidine derivatives against resistant phenotypes compared to standard antibiotics [1, 5].

Compound ClassOrganismPhenotypeMIC Range (

g/mL)
Mechanism
Thieno[2,3-d]pyrimidine S. aureusMRSA2 – 8Gyrase / TrmD
Thieno[2,3-d]pyrimidine E. faeciumVRE4 – 16TrmD Inhibition
2-Aminothiophene A. baumanniiColistin-R16 – 32Membrane Permeabilization
Ciprofloxacin (Control) S. aureusMRSA> 64DNA Gyrase

References

  • Vertex Pharmaceuticals & NIH. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria.[5][6][7] ChemMedChem.[5] Link

  • D-NB. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate.[8]Link

  • ACS Publications. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link

  • CLSI. (2023).[4][9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[10] Clinical and Laboratory Standards Institute.[4][10][11] Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Broth Microdilution Method.[4]Link[4]

  • Radim, J. et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs.[2][3] Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate via Gewald reaction

Abstract & Application Scope This technical guide details the synthesis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the synthesis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors, anti-inflammatory agents, and allosteric modulators.

The protocol leverages the Gewald Reaction , a robust multi-component condensation (MCC) that constructs the highly substituted thiophene core in a single step.[1] This is followed by a nucleophilic acyl substitution to install the benzamido pharmacophore. Unlike generic textbook procedures, this guide addresses the specific steric and electronic challenges posed by acetophenone derivatives, providing optimized conditions to minimize "Gewald tar" formation and maximize yield.

Retrosynthetic Logic & Reaction Pathway

The synthesis is bifurcated into two distinct phases:

  • Construction of the Heterocycle: A 3-component Gewald condensation using acetophenone, ethyl cyanoacetate, and elemental sulfur.[2]

  • Chemo-selective Amide Formation: Benzoylation of the sterically congested primary amine.

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis and the critical mechanistic checkpoints.

GewaldSynthesis Acetophenone Acetophenone (Ketone Source) Knoevenagel Intermediate A: α,β-Unsaturated Nitrile (Knoevenagel Adduct) Acetophenone->Knoevenagel Condensation (-H2O) Cyanoacetate Ethyl Cyanoacetate (Active Methylene) Cyanoacetate->Knoevenagel Condensation (-H2O) Sulfur Elemental Sulfur (S8) (Atom Economy) Thiophene Intermediate B: Ethyl 2-amino-4-phenyl thiophene-3-carboxylate Sulfur->Thiophene Cyclization (Gewald) Base Morpholine (Catalyst/Base) Base->Thiophene Cyclization (Gewald) Knoevenagel->Thiophene Cyclization (Gewald) FinalProduct TARGET: Ethyl 2-benzamido-4-phenyl thiophene-3-carboxylate Thiophene->FinalProduct N-Acylation (Pyridine/DCM) BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->FinalProduct N-Acylation (Pyridine/DCM)

Figure 1: Convergent synthetic pathway. Note that the Knoevenagel condensation and Sulfur uptake occur in one pot, but understanding them as separate mechanistic events is crucial for troubleshooting.

Reagents & Equipment

Chemical Bill of Materials
ReagentCAS No.[2]Equiv.[2][3]RoleCritical Quality Attribute
Acetophenone 98-86-21.0SubstrateMust be free of benzoic acid (oxidation byproduct).
Ethyl Cyanoacetate 105-56-61.0 - 1.1SubstrateColorless liquid; yellowing indicates degradation.
Elemental Sulfur 7704-34-91.0 - 1.2ReagentFinely powdered (flowers of sulfur) for kinetics.
Morpholine 110-91-81.0 - 1.5Base/SolventActs as a nucleophilic catalyst for sulfur activation.
Ethanol (Abs.) 64-17-5SolventSolventAnhydrous preferred to drive condensation.
Benzoyl Chloride 98-88-41.2Acylating AgentLachrymator; ensure high purity.
Pyridine 110-86-1Solvent/BaseScavengerDry; scavenges HCl generated in Step 2.

Protocol A: The Gewald Synthesis

Objective: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Contextual Insight

The reaction between acetophenone (an aryl ketone) and ethyl cyanoacetate is sterically more demanding than aliphatic ketones (e.g., cyclohexanone). Consequently, morpholine is the preferred base over triethylamine because morpholine can form a transient enamine/iminium species that accelerates the Knoevenagel step.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Acetophenone (20 mmol, 2.40 g), Ethyl Cyanoacetate (20 mmol, 2.26 g), and Ethanol (30 mL).

  • Sulfur Addition: Add Elemental Sulfur (20 mmol, 0.64 g). Tip: Do not dump the sulfur; sprinkle it to prevent clumping.

  • Initiation: Add Morpholine (20-30 mmol, ~2.0 - 2.6 mL) dropwise over 5 minutes.

    • Observation: The reaction is exothermic. A color change to dark orange/brown is expected.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours .

    • Monitoring: Monitor by TLC (20% EtOAc in Hexanes). The limiting reagent (acetophenone) should disappear. The product is usually a fluorescent spot under UV (254/365 nm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the dark reaction mixture into crushed ice (approx. 100 g) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid (common with phenyl derivatives), extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and evaporate.
      
  • Purification:

    • The crude solid is often brown/yellow. Recrystallize from hot Ethanol or Methanol .

    • Target Yield: 60–75%.

    • Appearance: Yellow to pale-orange crystalline solid.

Protocol B: N-Benzoylation

Objective: Synthesis of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate.

Contextual Insight

The amine at the 2-position of the thiophene ring is less nucleophilic than a standard aniline due to resonance delocalization into the thiophene ring and the electron-withdrawing ester at C3. Furthermore, an intramolecular Hydrogen bond exists between the amine protons and the ester carbonyl, locking the conformation. Therefore, forcing conditions (heat or DMAP catalyst) are often required.

Step-by-Step Methodology
  • Setup: Equip a 100 mL dry RBF with a drying tube (CaCl2) or nitrogen inlet.

  • Solvation: Dissolve the 2-aminothiophene intermediate (10 mmol) in dry Pyridine (10 mL).

    • Note: Pyridine acts as both solvent and acid scavenger.

  • Acylation: Cool the solution to 0°C (ice bath). Add Benzoyl Chloride (12 mmol, 1.4 mL) dropwise to control the exotherm.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 2–4 hours.

    • Checkpoint: If TLC shows unreacted amine after 4 hours, heat to 50°C.

  • Quenching: Pour the reaction mixture into cold dilute HCl (1M, 100 mL).

    • Chemistry: The HCl neutralizes the pyridine and solubilizes it as pyridinium chloride, leaving the water-insoluble amide product to precipitate.

  • Isolation: Filter the precipitate. Wash copiously with water to remove traces of pyridine.

  • Final Purification: Recrystallize from Ethanol/DMF (9:1) or Acetonitrile .

    • Target Yield: 80–90%.

    • Characterization:

      • IR: Look for two carbonyl stretches: Ester (~1680 cm⁻¹) and Amide (~1650 cm⁻¹).

      • 1H NMR: Disappearance of the broad

        
         signal (~6-7 ppm) and appearance of a downfield amide NH singlet (~10-12 ppm).
        

Troubleshooting & Optimization

The "Gewald Tar" Issue

Polymerization of cyanoacetate or sulfur can lead to a sticky black tar.

  • Cause: Overheating or insufficient solvent volume.

  • Solution: If tar forms, perform a "Two-Step" variation.

    • Condense Acetophenone + Cyanoacetate + Morpholine (cat.) in Toluene (Dean-Stark trap) to isolate the Knoevenagel alkene.

    • Resuspend the alkene in Ethanol, add Sulfur and Morpholine (1 equiv), and heat. This is cleaner but takes longer.

Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture (Post-Quench) Precipitate Solid Precipitate? Start->Precipitate Yes Filtration Precipitate->Yes Yes No Oily Residue Precipitate->No No Recryst Recrystallize (EtOH) Yes->Recryst Extract Extract (EtOAc) Wash (Brine) Dry/Evap No->Extract Flash Flash Chromatography (Hex:EtOAc 8:2) Extract->Flash

Figure 2: Logic flow for isolating the intermediate thiophene.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[5] Chemische Berichte, 99(1), 94–100.[2]

  • Sabnis, R. W. (1994).[4] The Gewald Reaction.[1][3][4][5][6][7][8][9][10][11] Sulfur Reports, 16(1), 1–17.[4]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[1][3][4][5][7][8] Molecular Diversity, 15, 3–33.[2]

  • Putrová, Z., et al. (2010).[12] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[2][12] Arkivoc, 1, 209-246.[12]

  • Wang, K., et al. (2004). Synthesis of 2-amino-3-carbethoxy-4-arylthiophenes. Synthetic Communications, 34(20), 3801-3807.

Sources

Application

Optimizing Acylation Strategies for 2-Aminothiophene-3-Carboxylates

Application Note: AN-THIO-042 Abstract & Scope This guide addresses the synthetic challenges associated with the acylation of 2-aminothiophene-3-carboxylates (Gewald reaction products). While these scaffolds are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THIO-042

Abstract & Scope

This guide addresses the synthetic challenges associated with the acylation of 2-aminothiophene-3-carboxylates (Gewald reaction products). While these scaffolds are critical precursors for thieno[2,3-d]pyrimidine kinase inhibitors, the C2-amino group exhibits significantly reduced nucleophilicity compared to standard anilines. This deactivation arises from the electron-withdrawing nature of the C3-ester and a stabilizing intramolecular hydrogen bond. This note provides validated protocols for overcoming these electronic barriers using acid chlorides, activated esters, and coupling agents, ensuring high yields and minimizing side reactions like bis-acylation or incomplete conversion.

Mechanistic Insight: The Reactivity Challenge

To select the correct reagent, one must understand the molecular environment of the substrate.

Electronic Deactivation & Hydrogen Bonding

The 2-aminothiophene-3-carboxylate system poses a "push-pull" electronic challenge:

  • Resonance Deactivation: The lone pair on the nitrogen is delocalized into the thiophene ring and further conjugated with the C3-carbonyl group.

  • Intramolecular H-Bonding: A strong 6-membered hydrogen bond exists between the amine proton (

    
    ) and the ester carbonyl oxygen (
    
    
    
    ). This "locks" the amine conformation and imposes an energy penalty for the nucleophilic attack on an acylating agent.

Implication: Standard peptide coupling conditions (e.g., EDC/NHS in DCM) often result in poor conversion or require extended reaction times. Successful protocols typically require stronger electrophiles (acid chlorides) or high-efficiency coupling agents (HATU) combined with polar aprotic solvents to disrupt the internal H-bond.

Visualization: Reactivity Landscape

G cluster_0 Substrate Deactivation Factors cluster_1 Acylation Outcome H_Bond Intramolecular H-Bond (Locks Conformation) Target 2-Aminothiophene-3-carboxylate H_Bond->Target Stabilizes Resonance Resonance with C3-Ester (Reduces Nucleophilicity) Resonance->Target Deactivates Product N-Acyl Product (Amide) Target->Product Acyl Chloride / Base Cyclized Thieno[2,3-d]pyrimidin-4-one (If heated/base) Product->Cyclized Cyclization (Side Reaction or Goal?)

Figure 1: Mechanistic barriers to acylation. The intramolecular hydrogen bond and electronic conjugation reduce the reactivity of the C2-amine.

Reagent Selection Guide

Reagent ClassActivation LevelRecommended Use CaseProsCons
Acid Chlorides (RCOCl) HighStandard Protocol. Simple alkyl/aryl chains.Fast kinetics; breaks H-bonds easily; cost-effective.Can cause bis-acylation (imide formation) if uncontrolled; HCl byproduct requires scavenging.
Cyclic Anhydrides MediumSynthesis of linkers (Succinic/Phthalic).Forms carboxylic acid handle for further derivatization.Requires heating; often stops at amic acid stage (ring opening).
HATU / DIPEA HighChiral/Complex Acids. Avoiding racemization.Highest coupling efficiency for "dead" amines; tolerates acid-sensitive groups.Expensive; byproduct removal (tetramethylurea) can be difficult.
EDC / HOBt Low/MedSimple acids, cost-sensitive scale-up.Water-soluble byproducts.[1]Not recommended for this specific scaffold due to low reactivity; often stalls.

Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chlorides)

Best for: Simple aromatic or aliphatic acyl chains where acid stability is not an issue.

Reagents:

  • Substrate: Methyl/Ethyl 2-aminothiophene-3-carboxylate (1.0 eq)

  • Acyl Chloride (1.2 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine (2.5 eq) with DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve the aminothiophene in dry DCM (0.2 M concentration) under nitrogen atmosphere.

  • Base Addition: Add Pyridine. Note: Pyridine is preferred over TEA as it forms an active acyl-pyridinium intermediate.

  • Acylation: Cool to 0°C. Add the Acid Chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If starting material remains after 4h, heat to reflux (DCM: 40°C).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

  • Purification: Recrystallize from Ethanol or flash chromatography (Hex/EtOAc).

Protocol B: High-Efficiency Coupling (HATU)

Best for: Valuable carboxylic acids, chiral amino acids, or when acid chlorides are unstable.

Reagents:

  • Carboxylic Acid (1.2 eq)

  • HATU (1.3 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) - Critical for disrupting the H-bond.

Procedure:

  • Activation: In a dry vial, dissolve Carboxylic Acid and HATU in DMF. Add 1.0 eq of DIPEA. Stir for 5 mins to form the activated ester.

  • Coupling: Add the 2-aminothiophene substrate followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at 50°C–60°C for 4–12 hours.

    • Note: Unlike standard anilines, this substrate often requires mild heating even with HATU.

  • Workup: Dilute with EtOAc. Wash extensively with water (x3) and LiCl solution (to remove DMF).

Protocol C: One-Pot Acylation-Cyclization (Niementowski Variation)

Best for: Direct synthesis of thieno[2,3-d]pyrimidin-4-ones.

Reagents:

  • Substrate (1.0 eq)[2][3]

  • Formamide (Excess, acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (0.1 eq) (Optional)

Procedure:

  • Suspend the aminothiophene in Formamide (10 vol).

  • Heat to 160°C–180°C for 6–12 hours.

  • Mechanism: The amine is formylated in situ, followed by immediate cyclization with the ester group, releasing alcohol.

  • Isolation: Cool to RT. The product often precipitates.[1] Filter and wash with water/ethanol.

Workflow & Decision Tree

Workflow Start Start: 2-Aminothiophene-3-carboxylate Check_Acid Is the Acid Partner Complex/Chiral? Start->Check_Acid Complex_Yes Yes Check_Acid->Complex_Yes Complex_No No (Simple R-COOH) Check_Acid->Complex_No Use_HATU PROTOCOL B: HATU/DIPEA in DMF (Heat to 50°C) Complex_Yes->Use_HATU Check_Cyclize Is the Goal Cyclization? Complex_No->Check_Cyclize Cyclize_Yes Yes Check_Cyclize->Cyclize_Yes Cyclize_No No (Isolate Amide) Check_Cyclize->Cyclize_No Use_Formamide PROTOCOL C: Formamide Reflux (160°C) Cyclize_Yes->Use_Formamide Use_AcidChloride PROTOCOL A: Acid Chloride + Pyridine (0°C to RT) Cyclize_No->Use_AcidChloride

Figure 2: Decision tree for selecting the optimal acylation protocol based on the acid partner and the desired end-product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Intramolecular H-bond preventing attack.Switch solvent to DMF or DMAc to disrupt H-bond. Increase temp to 60°C.
Bis-acylation (Imide formation) Excess Acid Chloride or too high temp.Reduce Acid Chloride to 1.05 eq. Add reagent slowly at 0°C.
Cyclization to Pyrimidinone Spontaneous reaction of amide with ester.Avoid heating >80°C if the open amide is desired. Use bulky esters (t-Butyl) to prevent cyclization.
Low Solubility Planar aromatic stacking.Use "Solubilizing Tails" (e.g., glycol chains) or switch to microwave heating in sealed vessels.

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur."[3] Chemische Berichte, 1966.

  • Walter, D.S., et al. "Synthesis of thieno[2,3-d]pyrimidines as kinase inhibitors." Journal of Medicinal Chemistry, 2010.

  • Porcheddu, A., et al. "Microwave-assisted synthesis of 2-aminothiophenes and their acylation." Journal of Combinatorial Chemistry, 2005.

  • BenchChem Application Note. "Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives."

  • Putrova, Z., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Arkivoc, 2010.

Sources

Method

Application Note: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate via the Gewald Reaction

[1] Strategic Abstract The 2-aminothiophene scaffold acts as a critical bioisostere for benzene rings in medicinal chemistry, offering enhanced solubility and unique electronic properties for drug-receptor interactions....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Abstract

The 2-aminothiophene scaffold acts as a critical bioisostere for benzene rings in medicinal chemistry, offering enhanced solubility and unique electronic properties for drug-receptor interactions. This guide details the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate utilizing the Gewald reaction .[1]

While the classical thermal reflux remains a staple for bulk synthesis, this note prioritizes a Microwave-Assisted Organic Synthesis (MAOS) protocol for its superior kinetic profile and yield (typically 85-95% vs. 60-70% thermal). We utilize ethyl cyanoacetate as the activated nitrile source and acetophenone to introduce the phenyl moiety.

Retrosynthetic Analysis & Logic

To understand the synthesis, one must visualize the disconnection. The thiophene ring is constructed in a "one-pot" multicomponent reaction (MCR) where the C-S and C-C bonds are formed sequentially.

Mechanistic Pathway (DOT Visualization)

The following diagram elucidates the "Black Box" of the Gewald mechanism, highlighting the critical transition from the Knoevenagel intermediate to the thiophene ring closure.

GewaldMechanism Reactants Acetophenone + Ethyl Cyanoacetate Inter1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Reactants->Inter1 Condensation (-H2O) Base Morpholine (Base) Base->Inter1 Catalysis Inter2 Thiol/Thione Intermediate Inter1->Inter2 Michael Addition of Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack on Nitrile Product Ethyl 2-amino-4-phenyl thiophene-3-carboxylate Cyclization->Product Tautomerization

Figure 1: Mechanistic flow from Knoevenagel condensation to heterocyclization.[2]

Critical Reagents & Safety

Senior Scientist Note: The quality of elemental sulfur is the most overlooked variable. "Flowers of sulfur" can sometimes contain acidic impurities. Use sublimed sulfur or finely ground powdered sulfur (


)  to ensure rapid dissolution.
ReagentRoleHazard Note
Ethyl Cyanoacetate Activated Nitrile SourceToxic if inhaled/swallowed. Releases cyanide fumes if heated to decomposition.
Acetophenone Ketone SubstrateIrritant.
Sulfur (

)
Heteroatom SourceFlammable solid. Grind to fine powder before use.
Morpholine Dual Base/CatalystCorrosive. Hygroscopic—use fresh bottle.
Ethanol (Abs.) SolventFlammable.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput screening, library generation, and rapid optimization.

Reagent Stoichiometry
  • Acetophenone: 10 mmol (1.20 g)

  • Ethyl Cyanoacetate: 10 mmol (1.13 g)

  • Sulfur (

    
    ): 10 mmol (0.32 g)
    
  • Morpholine: 10 mmol (0.87 g)

  • Ethanol: 5 mL

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-safe crimp vial, combine Acetophenone and Ethyl Cyanoacetate.

  • Activation: Add Morpholine dropwise. Observation: The solution may warm slightly due to the initial exothermic Knoevenagel condensation.

  • Sulfur Addition: Add the finely powdered Sulfur and Ethanol. Cap the vial and vortex for 30 seconds to create a suspension.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Allow the vial to cool to 50°C. Pour the dark reaction mixture into crushed ice (50 g) with vigorous stirring.

  • Isolation: A solid precipitate (often yellow to dark brown) will form immediately. Filter under vacuum.

  • Purification: Recrystallize from hot Ethanol or Methanol.

Self-Validation Check:

  • Success: Formation of a solid precipitate upon water addition.

  • Failure: Oily residue suggests incomplete cyclization or polymerization. Check sulfur quality and microwave power absorption.

Protocol B: Classical Thermal Reflux (Scale-Up)

Best for: Gram-scale synthesis where microwave reactor volume is a limitation.

Experimental Workflow Diagram

Workflow Step1 Mix Acetophenone + Ethyl Cyanoacetate + Sulfur in Ethanol Step2 Add Morpholine (Dropwise) Observe Exotherm Step1->Step2 Step3 Reflux at 70-80°C (4 - 8 Hours) Step2->Step3 Step4 TLC Check (Hexane:EtOAc 4:1) Step3->Step4 Step4->Step3 If SM remains Step5 Cool to RT & Pour into Crushed Ice Step4->Step5 If SM consumed Step6 Filter Precipitate Step5->Step6

Figure 2: Workflow for classical thermal synthesis.

Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with Acetophenone (20 mmol), Ethyl Cyanoacetate (20 mmol), and Ethanol (20 mL).

  • Catalyst Addition: Add Morpholine (20 mmol) dropwise. Stir for 10 minutes at room temperature to initiate the Knoevenagel condensation (intermediate formation).

  • Sulfur Addition: Add Sulfur (20 mmol) and heat the mixture to reflux (approx. 78°C).

  • Monitoring: Maintain reflux for 4–8 hours.

    • TLC System: Hexane:Ethyl Acetate (8:2). The product will appear as a distinct fluorescent spot under UV (254 nm), usually less polar than the starting materials.

  • Quenching: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. Stir for 30 minutes.

  • Purification: Filter the crude solid. Wash with cold water (2 x 20 mL) to remove residual morpholine. Recrystallize from Ethanol.[3]

Analytical Validation (QC)

To confirm the identity of Ethyl 2-amino-4-phenylthiophene-3-carboxylate , look for these specific spectral signatures:

TechniqueDiagnostic SignalStructural Inference
IR Spectroscopy 3300–3400 cm⁻¹ (Doublet)Primary Amine (

) stretching.
IR Spectroscopy ~2200 cm⁻¹ABSENCE of this peak confirms consumption of the nitrile (

).
IR Spectroscopy 1650–1670 cm⁻¹Carbonyl (

) ester stretch (conjugated).
¹H NMR (DMSO-d₆)

7.2–7.6 ppm (Multiplet)
Phenyl ring protons.
¹H NMR (DMSO-d₆)

~6.0–6.5 ppm (Broad Singlet, 2H)

protons (Exchangeable with

).
¹H NMR (DMSO-d₆)

~6.0–6.2 ppm (Singlet, 1H)
Thiophene C5-H proton (Diagnostic for ring closure).

References

  • Original Discovery: Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[4]

  • Microwave Optimization: Sridhar, M., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene derivatives via the Gewald reaction. Synthetic Communications.

  • Review of Applications: Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry.

  • Mechanism Insight: Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[5]

Sources

Application

Application Note: Catalytic Strategies for Amide Bond Formation in Thiophene Rings

Executive Summary: The Thiophene Paradox Thiophene rings represent a unique challenge in medicinal chemistry. While the ring itself is electron-rich (excessive -character), the 2-aminothiophene derivatives are notoriousl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Paradox

Thiophene rings represent a unique challenge in medicinal chemistry. While the ring itself is electron-rich (excessive


-character), the 2-aminothiophene derivatives are notoriously unstable as free bases, prone to rapid oxidative dimerization and polymerization. Conversely, thiophene-2-carboxylic acids often suffer from decarboxylation or steric deactivation.

Standard peptide coupling protocols (EDC/HOBt) frequently fail here due to the low nucleophilicity of the aminothiophene or sulfur-mediated interference with activation intermediates.

This guide details two high-reliability workflows to circumvent these failure modes:

  • The T3P® Activation Protocol: For direct condensation of weak nucleophiles.

  • The Buchwald-Hartwig Cross-Coupling: For generating amides directly from bromothiophenes, bypassing the unstable amine entirely.

Part 1: Strategic Decision Matrix

Before selecting a protocol, assess the stability of your amine precursor.

DecisionMatrix Start Target: Thiophene Amide IsAmineStable Is the 2-Aminothiophene stable as a salt (HCl)? Start->IsAmineStable Yes Yes IsAmineStable->Yes No No / Unknown IsAmineStable->No DirectCoupling METHOD A: Direct Condensation (T3P Activation) Yes->DirectCoupling Use Acid + Amine CrossCoupling METHOD B: Pd-Catalyzed Amidation (Buchwald-Hartwig) No->CrossCoupling Use Amide + Bromothiophene

Figure 1: Decision matrix for selecting the optimal amidation pathway.

Part 2: Method A - T3P® Mediated Condensation

Best for: Stable aminothiophene salts and electron-deficient amines.

The Science of T3P (Propylphosphonic Anhydride)

Unlike HATU or EDC, T3P acts as a kinetic water scavenger and Lewis acid. It forms a highly reactive mixed anhydride that is specifically potent for weak nucleophiles (like electron-poor heteroanilines).

  • Advantage: Byproducts are water-soluble (simplified workup).[1][2][3][4][5]

  • Mechanism: Lowers the activation energy for nucleophilic attack without generating explosive benzotriazole byproducts.

Protocol A: High-Efficiency Condensation

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aminothiophene HCl salt (1.1 equiv)

  • Catalyst/Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Salt Liberation (Critical):

    • Charge the reaction vessel with the Aminothiophene HCl salt and Carboxylic Acid in EtOAc (concentration ~0.2 M).

    • Note: Do not add T3P yet.

    • Add the base (Pyridine or DIPEA) dropwise at 0°C. Stir for 15 minutes.

    • Validation: Ensure the solution becomes homogeneous or a fine suspension of amine free-base forms without turning black (oxidation).

  • Activation & Coupling:

    • Maintain temperature at 0°C.

    • Add T3P solution dropwise over 10 minutes.

    • Causality: Slow addition prevents exotherm-driven decomposition of the thiophene.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Self-Validating Endpoint:

    • Monitor by LC-MS. Look for the disappearance of the acid (M-H).

    • Troubleshooting: If conversion stalls at 50%, add 0.5 equiv more T3P and heat to 50°C. T3P is thermally stable, unlike HATU.

  • Workup (The "T3P Advantage"):

    • Quench with water.[5]

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes pyridine/excess amine).

    • Concentrate.

Part 3: Method B - Buchwald-Hartwig Cross-Coupling

Best for: Unstable amines or when starting from 2-bromothiophenes.

The Science of Ligand Selection

Thiophene sulfur is a "soft" donor that can bind to Palladium, poisoning the catalyst. To prevent this, we must use strongly binding, bulky bidentate ligands that outcompete the thiophene sulfur for the Pd center.

  • Preferred Ligand: Xantphos (wide bite angle, rigid) or BrettPhos .

  • Avoid: Simple triphenylphosphine (too labile, leads to poisoning).

Protocol B: Pd-Catalyzed Amidation

Reagents:

  • Aryl/Alkyl Amide (1.2 equiv) (Nucleophile)

  • 2-Bromothiophene derivative (1.0 equiv) (Electrophile)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos (5-10 mol%)

  • Base: Cs₂CO₃ (solid, anhydrous, 2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

BuchwaldWorkflow Step1 1. Pre-complexation (Pd + Ligand in Solvent) Step2 2. Substrate Addition (Bromide + Amide + Base) Step1->Step2 Step3 3. Inertion Cycle (Vac/Ar x3) Step2->Step3 Step4 4. Catalysis (100°C, 12-18h) Step3->Step4 Step5 5. Scavenging (Thiol resin/Celite) Step4->Step5

Figure 2: Critical workflow for Pd-catalyzed amidation of thiophenes.

Step-by-Step Workflow:

  • Catalyst Pre-Formation (The "Anti-Poison" Step):

    • In a glovebox or under Argon flow, mix Pd₂(dba)₃ and Xantphos in anhydrous dioxane.

    • Stir at RT for 10 mins.

    • Why? This ensures the active catalytic species (

      
      ) is formed before the thiophene sulfur can sequester the naked metal.
      
  • Reaction Assembly:

    • Add the 2-bromothiophene, the primary amide, and finely ground Cs₂CO₃ to the reaction vessel.

    • Add the pre-formed catalyst solution.

  • Strict Deoxygenation:

    • Thiophenes + Pd + O₂ = Rapid Catalyst Death.

    • Sparge with Argon for 10 minutes OR perform 3 cycles of Vacuum/Backfill.

  • Reaction:

    • Seal and heat to 100°C.

    • Tip: If the reaction turns black immediately, oxygen was present. If it stays orange/red/brown, the catalyst is active.

  • Workup & Metal Scavenging:

    • Cool to RT. Filter through Celite.[6][7]

    • Crucial: Thiophene products often retain Pd. Treat the crude filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to ensure pharmaceutical purity.

Part 4: Data & Troubleshooting

Comparative Performance Table
FeatureMethod A: T3P CondensationMethod B: Buchwald-Hartwig
Substrate Scope Stable Aminothiophenes2-Bromothiophenes (Unstable amines bypassed)
Cost Moderate (T3P is proprietary)High (Pd + Ligand)
Water Tolerance Low (Hydrolysis of anhydride)Zero (Kills catalyst)
Scalability Excellent (Safe, no exotherms)Moderate (Requires inert handling)
Purification Extraction (Water soluble byproducts)Column Chromatography + Metal Scavenging
Troubleshooting "The Thiophene Poisoning"

If Method B fails (Yield < 20%):

  • Check Ligand:Pd Ratio: Increase Xantphos to 2.5:1 relative to Pd. Excess ligand protects the metal center from sulfur.

  • Switch Base: If the substrate is base-sensitive, switch from Cs₂CO₃ to K₃PO₄.

  • Add Water? Counter-intuitively, adding 1% water can sometimes accelerate the activation of inorganic bases like Cs₂CO₃ in dioxane, though strict exclusion of O₂ remains vital.

References

  • T3P Application in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8][9][10] Organic Process Research & Development.

  • Buchwald-Hartwig Amidation of Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Thiophene Catalyst Poisoning Mechanisms: Unified theory on sulfur adsorption on transition metals.

  • Propylphosphonic Anhydride (T3P) Overview: Archimica (now Euticals) Technical Data Sheet & Reagent Guide.

Sources

Method

Application Note: Scalable Synthesis of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Executive Summary This Application Note details a scalable, two-step synthesis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , a privileged scaffold in medicinal chemistry known for its potential antiviral activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a scalable, two-step synthesis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , a privileged scaffold in medicinal chemistry known for its potential antiviral activity (specifically against Chikungunya and Dengue viruses) and anti-inflammatory properties.

While the classic Gewald reaction provides a direct route to the aminothiophene core, scale-up is frequently plagued by "tarry" side products and runaway exotherms. This guide provides a modified protocol emphasizing controlled sulfur addition and crystallization-based purification , eliminating the need for chromatographic separation. The subsequent benzoylation step is optimized for high throughput using standard Schotten-Baumann conditions adapted for organic solubility.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 55–65% (over 2 steps)
Purity (HPLC) >98%
Scale 10g – 100g validated
Purification Filtration & Recrystallization (No Chromatography)

Scientific Background & Retrosynthesis

The target molecule is constructed via a convergent synthesis.[1] The thiophene core is assembled using the Gewald Reaction , a multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur.[1][2][3]

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target Molecule (Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate) Benzoyl Benzoyl Chloride (PhCOCl) Target->Benzoyl Acylation Intermediate Intermediate Amine (Ethyl 2-amino-4-phenylthiophene-3-carboxylate) Target->Intermediate C-N Bond Formation Precursors Gewald Precursors: 1. Acetophenone 2. Ethyl Cyanoacetate 3. Elemental Sulfur (S8) Intermediate->Precursors Gewald Cyclization

Figure 1: Retrosynthetic logic flow. The critical step is the formation of the highly functionalized thiophene core via the Gewald reaction.[4]

Phase 1: The Gewald Synthesis (Core Construction)

Objective: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. Challenge: The reaction is exothermic. Dumping all reagents at once on a large scale can lead to "thermal runaway" and the formation of dark, intractable tars.

Reagents & Stoichiometry
ReagentEquiv.[3][5][6]Role
Acetophenone 1.0Ketone Substrate
Ethyl Cyanoacetate 1.0Activated Nitrile
Sulfur (Elemental) 1.0Heteroatom Source
Morpholine 1.2Base/Catalyst
Ethanol (Abs.) 5-7 VolSolvent
Step-by-Step Protocol
  • Knoevenagel Condensation (In Situ):

    • To a reactor equipped with a mechanical stirrer and reflux condenser, charge Acetophenone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), and Ethanol (5 volumes).

    • Add Morpholine (1.2 eq) dropwise over 15 minutes.

    • Observation: The solution will warm slightly. Stir at room temperature for 1–2 hours to allow the formation of the alkylidene intermediate.

  • Controlled Sulfur Addition (Critical Step):

    • Add Elemental Sulfur (1.0 eq) in three equal portions over 30 minutes.

    • Safety Note: This prevents a massive exotherm. Ensure the internal temperature does not spike >60°C.

    • Heat the mixture to 60°C and stir for 8–12 hours.

    • Monitoring: TLC (20% EtOAc/Hexane) should show the consumption of acetophenone and the appearance of a fluorescent spot (the aminothiophene).

  • Workup & Purification:

    • Cool the reaction mixture slowly to 0–5°C (ice bath) and stir for 2 hours. The product will precipitate as a solid.

    • Filtration: Filter the crude solid.[7]

    • Wash: Wash the cake with cold Ethanol (2 x 1 vol) to remove dark mother liquor.

    • Recrystallization: Dissolve the crude solid in hot Ethanol (or Isopropanol). Allow to cool slowly.

    • Yield: Expect 60–75% of a pale yellow/brown solid.

Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.[2] Morpholine acts as both the base for the initial condensation and the catalyst for the sulfur activation.

GewaldMechanism Step1 1. Knoevenagel Condensation Inter1 Alkylidene Intermediate Step1->Inter1 Step2 2. Sulfur Attack Step3 3. Cyclization & Aromatization Step2->Step3 Product 2-Aminothiophene Step3->Product Inputs Ketone + Nitrile Inputs->Step1 Inter1->Step2

Figure 2: Simplified Gewald Reaction Mechanism.

Phase 2: Benzoylation (Functionalization)[10]

Objective: Conversion of the C2-amine to the benzamide. Challenge: Aminothiophenes are less nucleophilic than standard anilines due to the electron-withdrawing ester at C3. A strong acylating agent (Benzoyl Chloride) is required.

Reagents & Stoichiometry
ReagentEquiv.[3][5][6]Role
Aminothiophene (from Phase 1) 1.0Substrate
Benzoyl Chloride 1.2Acylating Agent
Triethylamine (TEA) 1.5Acid Scavenger
Dichloromethane (DCM) 10 VolSolvent
Step-by-Step Protocol
  • Setup:

    • Dissolve the Aminothiophene (1.0 eq) in DCM (10 vol).

    • Add Triethylamine (1.5 eq) and cool the solution to 0°C .

  • Acylation:

    • Add Benzoyl Chloride (1.2 eq) dropwise over 20 minutes.

    • Note: The reaction is rapid. Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show complete disappearance of the amine (lower Rf) and appearance of the amide (higher Rf).

  • Workup:

    • Quench with water.[8]

    • Wash the organic layer with 1M HCl (to remove excess TEA) followed by Sat. NaHCO3 (to remove benzoic acid).

    • Dry over MgSO4 and concentrate under vacuum.

  • Final Purification:

    • The residue is often a solid. Recrystallize from Ethanol/DMF (9:1) or Toluene .

    • Target Appearance: White to off-white needles.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete Knoevenagel condensation.Ensure the ketone/nitrile/base mixture stirs for 1h before adding sulfur.
Tarry Product (Step 1) Reaction too hot; Sulfur added too fast.Maintain T < 60°C. Add sulfur in portions. Use fresh ethanol.
Incomplete Acylation (Step 2) Low nucleophilicity of amine.Add catalytic DMAP (0.1 eq) or switch solvent to Pyridine (reflux).
Product Color Oxidation of thiophene ring.Perform recrystallization with a pinch of activated charcoal.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[9] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Wang, T., et al. (2010).[10] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[10] Synlett, 2010(9), 1351-1354.

  • Mamatha, D. M., et al. (2023).[11] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry, 16(4), 2304-2312.

  • Putra, O. N., et al. (2020).[2] In silico study of 2-aminothiophene derivatives as potent inhibitors of Chikungunya virus. Journal of Basic and Clinical Physiology and Pharmacology.

Sources

Application

Strategic Synthesis of Thiophene-3-Carboxylate Scaffolds: Protocols for Medicinal Chemistry

Strategic Overview: Scaffold Selection in Drug Design Thiophene-3-carboxylates are privileged structures in medicinal chemistry, serving as robust bioisosteres for phenyl and pyridine rings.[1] Their ability to alter lip...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Scaffold Selection in Drug Design

Thiophene-3-carboxylates are privileged structures in medicinal chemistry, serving as robust bioisosteres for phenyl and pyridine rings.[1] Their ability to alter lipophilicity (LogP), metabolic stability, and π-stacking interactions without significantly changing steric bulk makes them invaluable in optimizing lead compounds for targets such as VEGFR-2 , GluN2B , and P38 MAP kinase .

However, the synthesis of these intermediates requires a bifurcated strategy depending on the desired substitution pattern. A "one-size-fits-all" approach often leads to poor regioselectivity or difficult purifications.

Decision Matrix: Selecting the Synthetic Route
Desired Scaffold FeatureRecommended PathwayKey Advantages
2-Amino-3-carboxylate Gewald Reaction One-pot multicomponent; high functional group tolerance; scalable.
3-Carboxylic Acid (Unsubstituted) Halogen-Lithium Exchange High regiocontrol; access to pure acid/esters; avoids amino group if unwanted.
3-Hydroxy-2-carboxylate Fiesselmann Synthesis Access to 3-oxy derivatives; useful for specific kinase inhibitor motifs.

Protocol A: The Gewald Synthesis (De Novo Construction)

Target: Ethyl 2-amino-4,5,dimethylthiophene-3-carboxylate (and derivatives). Application: Ideal for generating fully substituted thiophene cores for fragment-based drug discovery.

Mechanistic Insight

The Gewald reaction is a multicomponent condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.

  • Causality: The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[2][3]

  • Critical Control: The choice of base determines the reaction rate. Morpholine is preferred over triethylamine (TEA) because its basicity (

    
    ) balances the deprotonation of the active methylene without causing excessive polymerization of the ketone [1].
    
Workflow Diagram

GewaldReaction Start Reagents: Ketone + Ethyl Cyanoacetate + Sulfur + Morpholine Step1 Knoevenagel Condensation (Formation of alkylidene cyanoacetate) Start->Step1 50°C, EtOH Step2 Thionation (Sulfur uptake) Step1->Step2 In situ Step3 Cyclization & Aromatization (Exothermic Step) Step2->Step3 Intramolecular attack Workup Workup: Cool -> Filter Precipitate -> Recrystallize (EtOH) Step3->Workup Precipitation QC QC Check: NMR (Amino peak ~6-7 ppm) LCMS Workup->QC

Caption: Step-wise progression of the Gewald multicomponent synthesis, highlighting the critical cyclization phase.

Experimental Procedure

Reagents:

  • Ketone (e.g., 2-butanone): 10 mmol

  • Ethyl cyanoacetate: 10 mmol

  • Elemental Sulfur (

    
    ): 10 mmol (atom equivalent)
    
  • Morpholine: 10 mmol

  • Ethanol (Absolute): 20 mL

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

  • Activation: Add morpholine (1.0 eq) dropwise. Note: A slight exotherm may occur as the Knoevenagel condensation initiates.

  • Sulfur Addition: Add elemental sulfur (1.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Visual Cue: The sulfur suspension will dissolve, and the solution typically turns dark brown/red.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of the ketone and formation of a fluorescent spot indicates product.

  • Workup: Cool the reaction mixture to room temperature, then place in an ice bath (0°C).

    • Self-Validating Step: The product usually precipitates as a solid upon cooling. If no precipitate forms, pour the mixture into 100 mL ice water.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or methanol.

Yield Expectation: 60–85% depending on ketone steric hindrance.

Protocol B: Halogen-Lithium Exchange (Functionalization)

Target: Thiophene-3-carboxylic acid.[4][5][6] Application: Used when the 2-amino group is not desired, such as in bioisosteric replacement of benzoic acid moieties.

Mechanistic Insight

Direct lithiation of thiophene occurs at the 2-position (most acidic proton). To access the 3-position, one must utilize Halogen-Lithium Exchange on 3-bromothiophene.[7]

  • Kinetic Control: The exchange rate of Br/Li is faster than the deprotonation of the 2-H at cryogenic temperatures (-78°C).

  • Thermodynamic Trap: If the temperature rises above -40°C, the 3-lithio species will isomerize to the thermodynamically more stable 2-lithio species ("The Halogen Dance") [2].

Workflow Diagram

Lithiation Substrate 3-Bromothiophene in Anhydrous THF Cryo Cool to -78°C (Acetone/Dry Ice) Substrate->Cryo Exchange Add n-BuLi (Dropwise, < -70°C) Cryo->Exchange Kinetic Control Trap Quench with CO2 (Solid or Gas) Exchange->Trap Electrophilic Capture Acid Thiophene-3- carboxylic acid Trap->Acid Acidic Workup

Caption: Critical temperature-controlled pathway for selective C-3 functionalization of thiophene.

Experimental Procedure

Reagents:

  • 3-Bromothiophene: 10 mmol

  • n-Butyllithium (n-BuLi): 10.5 mmol (2.5 M in hexanes)

  • Dry Ice (

    
    ): Excess
    
  • Tetrahydrofuran (THF): Anhydrous, 50 mL

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and 3-bromothiophene .

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

  • Exchange: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Critical Check: Maintain internal temperature below -70°C.

    • Stirring: Stir for 30 minutes at -78°C.

  • Quenching (Carboxylation):

    • Method A (Gas): Bubble dry

      
       gas through the solution for 30 minutes.
      
    • Method B (Solid): Add crushed dry ice (rinsed with ether to remove water frost) directly to the flask.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL).

  • Extraction: Wash the aqueous layer with diethyl ether (removes unreacted starting material). Acidify the aqueous layer to pH 2 with 1M HCl. Extract the precipitated acid with Ethyl Acetate.

  • Drying: Dry over

    
     and concentrate.
    

Application in Drug Design: Bioisosterism[1][9]

The thiophene-3-carboxylate scaffold is frequently used to optimize potency and solubility.

Case Study: GluN2B Antagonists Research has demonstrated that replacing a phenyl ring with a thiophene-3-carboxylate moiety in GluN2B ligands can improve affinity by allowing the sulfur atom to engage in specific hydrophobic interactions within the binding pocket, while the carboxylate mimics the H-bonding capacity of phenolic bioisosteres [3].

Data Summary: Thiophene vs. Phenyl Bioisosteres

PropertyPhenyl RingThiophene RingDrug Design Impact
Bond Angle 120° (C-C-C)~111° (C-S-C)Alters vector of substituents; useful for "fine-tuning" fit.
Electronic Electron NeutralElectron RichThiophene is more susceptible to oxidative metabolism (requires blocking groups).
Lipophilicity BaselineSlightly HigherImproves membrane permeability.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.

  • Müller, G., et al. (2012). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[2] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of benzamido thiophene derivatives in DMSO

A Guide to Understanding and Overcoming Solubility Challenges in DMSO Welcome to the technical support hub for researchers working with benzamido thiophene derivatives. As a Senior Application Scientist, I've designed th...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Overcoming Solubility Challenges in DMSO

Welcome to the technical support hub for researchers working with benzamido thiophene derivatives. As a Senior Application Scientist, I've designed this guide to address the common, yet often frustrating, solubility issues encountered with this important class of compounds, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to move beyond simple procedural lists and provide you with the causal, scientific reasoning behind these challenges and the strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with these compounds.

Q1: I'm having trouble dissolving my new benzamido thiophene derivative in pure DMSO, even at what should be a low concentration. Why is this happening?

A1: This is a frequently encountered issue. While DMSO is an exceptionally powerful and versatile polar aprotic solvent, the unique structural properties of benzamido thiophene derivatives can make them challenging to dissolve.[1][2] The primary reason lies in the high crystal lattice energy of the solid compound.

  • Molecular Structure: This class of molecules combines a planar, aromatic thiophene ring with a benzamide group. This structure allows the molecules to pack very tightly and efficiently in a solid crystal lattice.[3]

  • Intermolecular Forces: The amide (-CONH-) portion of the molecule is capable of forming strong intermolecular hydrogen bonds. These bonds act like molecular "glue," holding the crystal together.[1][4]

To dissolve the compound, the DMSO molecules must provide enough energy to break apart these strong interactions in the crystal. If the crystal lattice energy is exceptionally high, even a powerful solvent like DMSO will struggle to solvate the individual molecules effectively.[5]

Q2: My compound dissolved in DMSO initially, but then it crashed out of solution. What could be the cause?

A2: This phenomenon, known as precipitation from a seemingly stable stock solution, is often traced back to two key factors: water contamination and temperature fluctuations.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic organic compounds.[6] This creates a less favorable solvent environment, causing the compound to precipitate.

  • Freeze-Thaw Cycles: Many labs store DMSO stock solutions at -20°C. Repeated freeze-thaw cycles can promote precipitation. As the DMSO/water mixture freezes, the compound can be forced out of the solution, forming microcrystals. Once these crystals form, they are often very difficult to re-dissolve because the stable crystalline state is energetically favored.[6][7]

Q3: My DMSO stock solution is perfectly clear, but when I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. Is the compound not soluble after all?

A3: This is a classic problem of transferring a compound from a strong organic solvent to a predominantly aqueous environment. Your compound is likely soluble in DMSO but has very poor aqueous solubility .[8]

When you add the DMSO stock to your buffer, the DMSO disperses rapidly, and the compound is suddenly exposed to a high concentration of water. Since the compound cannot be adequately solvated by water molecules, it precipitates out.[9] Optimizing the solubility in the DMSO stock alone does not guarantee its solubility in the final aqueous assay medium.[8]

Q4: Can the specific substituents on my benzamido thiophene derivative affect its solubility in DMSO?

A4: Absolutely. The nature and position of substituents on both the thiophene and benzamide rings can dramatically influence solubility.

  • Polar vs. Nonpolar Groups: Adding polar functional groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl -OH, amino -NH2, or methoxy -OCH3 groups) can sometimes improve solubility by interacting more favorably with the polar DMSO solvent.[2][10]

  • Bulky Groups: Large, bulky substituents can disrupt the efficient crystal packing of the molecules. This can lower the crystal lattice energy, making the compound easier to dissolve.

  • Electron-Withdrawing/Donating Groups: These groups can alter the overall polarity and electronic distribution of the molecule, which in turn affects how it interacts with the solvent.[11] For instance, strategic placement of fluorine atoms has been shown to alter the crystal packing of benzamides.[1]

Section 2: Troubleshooting Workflow for Solubility Issues

When you encounter a solubility problem, a systematic approach is the most effective way to find a solution.

Workflow Diagram

G cluster_0 Phase 1: Initial Dissolution Failure cluster_1 Phase 2: Precipitation in Stock or Assay start Compound fails to dissolve in 100% DMSO at RT heat Apply Gentle Heat (e.g., 37-50°C) with agitation start->heat sonicate Use Bath Sonicator heat->sonicate If still insoluble cosolvent Test Co-solvents (e.g., NMP, DMF) sonicate->cosolvent If still insoluble precip_assay Precipitation in Aqueous Medium precip_stock Precipitation in DMSO Stock check_dmso Use Anhydrous DMSO precip_stock->check_dmso lower_stock Lower Stock Concentration precip_assay->lower_stock avoid_freeze Aliquot & Minimize Freeze-Thaw check_dmso->avoid_freeze change_protocol Modify Assay Protocol (e.g., add surfactants) lower_stock->change_protocol

Caption: A step-by-step workflow for troubleshooting solubility problems.

Section 3: In-Depth Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol helps you systematically determine the practical solubility limit of your compound.

Objective: To find the highest concentration at which your benzamido thiophene derivative remains soluble in DMSO and to test its stability in an aqueous environment.

Materials:

  • Your benzamido thiophene derivative

  • High-purity, anhydrous DMSO

  • A co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (optional)

  • Your target aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer, bath sonicator, and a heat block or water bath

  • Microcentrifuge

Procedure:

  • Prepare a High-Concentration Slurry:

    • Weigh out 1-2 mg of your compound into a clean, dry microfuge tube.

    • Add a small, precise volume of anhydrous DMSO to create a high-concentration slurry (e.g., to a target of 20-50 mM).

  • Attempt Dissolution at Room Temperature:

    • Vortex the tube vigorously for 2 minutes.

    • Visually inspect for undissolved solid material. If clear, proceed to step 7.

  • Apply Gentle Heat:

    • Place the tube in a heat block or water bath set to 37-50°C for 10-15 minutes.

    • Vortex intermittently. Caution: Do not overheat, as it may degrade the compound.

    • If the solution becomes clear, allow it to cool to room temperature for at least one hour to check for precipitation. If it remains clear, proceed to step 7.

  • Utilize Sonication:

    • If solids remain, place the tube in a bath sonicator for 10-15 minutes.

    • Visually inspect for dissolution. If clear, proceed to step 7.

  • Test Co-Solvents (if necessary):

    • If the compound is still not fully dissolved, prepare a new sample.

    • Create a co-solvent mixture, for example, 90% DMSO and 10% NMP.[12]

    • Repeat steps 1-4 with the co-solvent mixture.

  • Determine Maximum Solubility:

    • If the high-concentration solution is clear, you can serially dilute it to find the highest concentration that remains stable.

    • If the high-concentration solution could not be clarified, prepare new, lower-concentration samples (e.g., 10 mM, 5 mM, 1 mM) and repeat the process to find the concentration at which it fully dissolves.

  • Aqueous Precipitation Test:

    • Take your highest-concentration clear DMSO stock.

    • Perform a typical dilution into your target aqueous buffer (e.g., add 1 µL of a 10 mM stock to 999 µL of buffer for a final concentration of 10 µM).

    • Vortex immediately and let it stand for 30 minutes.

    • Visually inspect for any cloudiness or precipitate. This will give you an indication of its kinetic solubility in your assay medium.

Protocol 2: Enhancing Solubility for Biological Assays

Objective: To prepare a compound for use in an aqueous-based biological assay when it precipitates upon direct dilution.

Method 1: Lowering Stock Concentration

  • Rationale: Using a more dilute DMSO stock requires adding a larger volume to the assay medium. This increases the final percentage of DMSO, which can help keep the compound in solution.[8]

  • Procedure:

    • Determine the maximum percentage of DMSO your cells or assay can tolerate without adverse effects (typically 0.1% to 0.5%).

    • Calculate the most dilute stock solution you can use to achieve your desired final concentration without exceeding the DMSO tolerance.

    • Example: To achieve a 10 µM final concentration in an assay tolerating 0.5% DMSO, you would need a 2 mM stock solution (10 µM / 0.005 = 2000 µM or 2 mM). You would then add 5 µL of the 2 mM stock to every 1 mL of assay medium.

Method 2: Use of Excipients (e.g., Surfactants)

  • Rationale: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[13]

  • Procedure:

    • Prepare your aqueous buffer containing a low concentration of a suitable surfactant (e.g., 0.01% - 0.1% Tween® 20).

    • When preparing your final assay solution, add the DMSO stock of your compound to the surfactant-containing buffer while vortexing. This promotes the incorporation of the compound into the micelles as it is diluted.

Method 3: Serial Dilution

  • Rationale: Instead of a single large dilution, performing serial dilutions can sometimes prevent the compound from immediately precipitating.

  • Procedure:

    • Create an intermediate dilution of your DMSO stock in a solution that is, for example, 50% DMSO and 50% aqueous buffer.

    • Use this intermediate dilution to make the final dilution in your 100% aqueous buffer.

Data Summary Table: Solvent Selection

For initial screening, consider solvents with varying properties. While DMSO is the primary focus, understanding alternatives is key to troubleshooting.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47.2 189 Highly polar aprotic; dissolves a wide range of compounds.[5]
NMP32.2202Similar to DMSO, can be an effective co-solvent.
DMF36.7153Another polar aprotic solvent, often used in synthesis.[2]
THF7.666Lower polarity, can be useful for less polar derivatives.[5]
Toluene2.4111Nonpolar aromatic solvent, effective for highly nonpolar compounds.[2]

Section 4: Understanding the Underlying Science

The Role of Molecular Structure in Solubility

The solubility of a compound is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G cluster_0 Solid Crystal State cluster_1 Dissolution Process cluster_2 Solution State A Benzamido Thiophene (High Crystal Lattice Energy) - H-Bonds - π-π Stacking B Solvent Input (DMSO provides energy) A->B Overcome ΔH_lattice C Solvated Molecules (Favorable Solute-Solvent Interactions) B->C Form Solvation Shell (Release ΔH_solvation)

Sources

Optimization

Technical Support Center: Purification of Thiophene-3-Carboxylate Esters

Topic: Purification of thiophene-3-carboxylate esters by column chromatography Ticket ID: THC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Gewald" Challenge Welcome to the Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of thiophene-3-carboxylate esters by column chromatography Ticket ID: THC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Gewald" Challenge

Welcome to the Thiophene Purification Support Center. If you are purifying thiophene-3-carboxylate esters, you are likely dealing with products from the Gewald reaction (condensation of a ketone, an activated nitrile, and elemental sulfur).

While thiophene esters are stable, their purification is often plagued by three specific "villains":

  • Elemental Sulfur (

    
    ):  A non-polar contaminant that streaks through columns and contaminates fractions.
    
  • The 2-Amino Group: Most thiophene-3-carboxylates synthesized via Gewald chemistry possess a primary amine at position 2.[1] This basic group interacts strongly with acidic silanols on silica gel, causing severe tailing.

  • Tarry Byproducts: Polymerized nitriles that clog column frits.

This guide provides a self-validating workflow to isolate high-purity esters suitable for biological screening or further derivatization.

Module 1: Pre-Purification Triage (Critical Step)

STOP. Do not load your crude reaction mixture directly onto a silica column. If your crude material contains significant elemental sulfur, chromatography will fail to separate it effectively because


 has poor solubility but "smears" across a wide range of polarities.
Protocol A: The Sulfur Removal Workflow

Objective: Remove


 before it reaches the column.

Option 1: The Precipitation Method (Preferred)

  • Concentrate the reaction mixture (usually ethanol/DMF) to 1/3 volume.

  • Pour into ice-cold water.

  • Filter the solid.

  • Wash the cake with

    
     or cold methanol.  Sulfur is sparingly soluble in cold MeOH but highly soluble in 
    
    
    
    (Caution:
    
    
    is toxic/flammable).
    • Alternative: Dissolve crude in DCM and wash with aqueous Sodium Sulfide (

      
      ). The sulfide reacts with 
      
      
      
      to form water-soluble polysulfides (
      
      
      ).

Option 2: The Copper Scavenge (For small scale) If you have already performed an extraction and the oil is yellow/cloudy:

  • Dissolve crude in DCM.

  • Add activated copper powder (10-20% by weight).

  • Stir for 30 minutes. Copper reacts with sulfur to form Copper Sulfide (black solid).

  • Filter through a Celite pad.

Module 2: Column Chromatography Setup

Stationary Phase & Mobile Phase Selection
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase. Alumina is an alternative if the compound is extremely acid-sensitive, but unnecessary if TEA is used.
Mobile Phase Base Hexanes / Ethyl AcetateThe "Gold Standard" for thiophene esters.
Modifier (CRITICAL) 1% Triethylamine (TEA) Mandatory for 2-amino derivatives. Neutralizes acidic silanol sites (

) to prevent amine "tailing" and irreversible adsorption.
Loading Method Dry Loading Thiophenes often have poor solubility in non-polar mobile phases. Dissolve in DCM, adsorb onto silica (1:2 ratio), and evaporate to a free-flowing powder.
Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckS Contains Elemental Sulfur? Start->CheckS RemoveS Execute Protocol A: Precipitation or Copper Wash CheckS->RemoveS Yes (Yellow/Cloudy) CheckAmine Is it a 2-Amino Thiophene? CheckS->CheckAmine No RemoveS->CheckAmine AddTEA Add 1% TEA to Mobile Phase (Deactivate Silica) CheckAmine->AddTEA Yes (Gewald Product) StdSolvent Standard Hex/EtOAc Gradient CheckAmine->StdSolvent No (Deaminated) Load Dry Load on Silica AddTEA->Load StdSolvent->Load Run Run Column (Collect by UV 254nm) Load->Run

Figure 1: Decision matrix for purification of thiophene-3-carboxylate esters, prioritizing sulfur removal and amine protection.

Module 3: Troubleshooting Guide

Issue 1: "My product is streaking (tailing) across 20 fractions."

Diagnosis: Silanol Interaction. The 2-amino group on the thiophene ring is acting as a base, hydrogen-bonding with the acidic protons of the silica gel. The Fix:

  • Immediate: Flush the column with a more polar solvent containing 1% Triethylamine (TEA).

  • Next Run: Pre-treat the silica column by flushing it with 100% Hexanes + 5% TEA, then equilibrate with your starting gradient (e.g., 9:1 Hex/EtOAc + 1% TEA).

Issue 2: "A yellow band co-elutes with my product."

Diagnosis: Elemental Sulfur Contamination. Sulfur (


) is notoriously difficult to separate from thiophenes because both are lipophilic. On TLC, sulfur appears as a yellow spot near the solvent front (in non-polar solvents) or right on top of your ester (in medium polarity).
The Fix: 
  • Post-Column: If you already ran the column, dissolve the contaminated fractions in warm ethanol and let it cool. Sulfur often crystallizes out first. Filter it, then recrystallize the mother liquor.

  • Prevention: See Module 1 (Protocol A) .

Issue 3: "My compound decomposes/turns black on the column."

Diagnosis: Acid Sensitivity or Oxidation. While thiophene esters are stable, electron-rich aminothiophenes can oxidize on "active" silica, especially if the flow rate is slow. The Fix:

  • Switch Support: Use Neutral Alumina instead of Silica. Alumina is less acidic and gentler on electron-rich heterocycles.

  • Speed: Perform "Flash" chromatography. Do not let the compound sit on the column overnight.

Module 4: Frequently Asked Questions (FAQ)

Q: How do I distinguish between the thiophene-3-carboxylate and the regioisomeric thiophene-2-carboxylate? A: In the Gewald reaction, the 3-carboxylate is the dominant product. However, if you suspect isomers:

  • TLC: Isomers often have very similar Rf values. You may need to run the TLC plate three times (elute, dry, elute again) to see separation.

  • NMR: The coupling constants are diagnostic.

    • 2,3-substituted:

      
      .
      
    • 2,4-substituted:

      
       (meta-coupling).
      

Q: Can I use DCM/MeOH instead of Hex/EtOAc? A: Only if the ester is extremely polar (e.g., contains other polar handles like hydroxyls). For standard alkyl esters (methyl, ethyl, t-butyl), DCM/MeOH is too strong and will elute all impurities (including tar) with the product. Stick to Hex/EtOAc (0-30% gradient).

Q: My compound is fluorescent. Can I use this for detection? A: Yes. Thiophene-3-carboxylates are highly conjugated and usually fluoresce blue or green under long-wave UV (365 nm). This is more sensitive than 254 nm absorption for detecting trace tailing.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Sabnis, R. W. (2014). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[2][3][4] Elsevier.[5] (General reference for impurity profiles in Gewald synthesis).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] The Journal of Organic Chemistry, 43(14), 2923-2925.[6]

  • Biotage. (2025).[7] Successful Flash Chromatography: Solvent Selection and Loading Techniques.[8]

  • Chromatography Forum. (2020). Samples with sulfur - how to remove.[9][10] (Technical discussion on copper/sulfide washes).

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

[1][2] Executive Summary: The Stability Mechanism Why this molecule behaves the way it does. Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is a derivative of the Gewald reaction product.[1] Its stability in solution...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Stability Mechanism

Why this molecule behaves the way it does.

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is a derivative of the Gewald reaction product.[1] Its stability in solution is governed by a specific intramolecular interaction known as the S(6) Ring Motif .[2]

  • The Stabilizing Lock: In non-polar or aprotic polar solvents (DMSO, DCM), the hydrogen on the amide nitrogen (N-H) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C3-ester. This creates a pseudo-six-membered ring (the S(6) motif) that locks the molecule in a planar conformation.[1]

  • The Vulnerability: This "lock" protects the ester from hydrolysis and the amide from cleavage.[2] However, high pH (basic conditions) or protic solvents capable of disrupting H-bonds (e.g., water, methanol) can break this motif, exposing the ester to rapid hydrolysis and the thiophene ring to potential oxidation.[2][3]

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q: I diluted my 10 mM DMSO stock into PBS (pH 7.4) and the solution turned cloudy immediately. Is my compound degrading? A: Likely not. This is a solubility issue, not chemical degradation.

  • Root Cause: The molecule contains a lipophilic thiophene core and a phenyl ring (LogP > 3.5).[2] It has extremely low aqueous solubility.[2]

  • Solution:

    • Cosolvent Spike: Do not add DMSO stock directly to pure buffer. Predissolve the compound in a surfactant carrier (e.g., 0.5% Tween-80 or 20% Cyclodextrin) before adding to the aqueous phase.[2]

    • Order of Addition: Add the buffer to the DMSO solution slowly with vortexing, rather than dropping DMSO into a large volume of static buffer.

Category B: Chemical Stability & Purity

Q: My LC-MS shows a new peak with M-28 mass difference after storing the sample in Methanol. What is this? A: This is a classic Transesterification Artifact .

  • Root Cause: In methanol, the ethyl ester (–COOEt) at position C3 can exchange with the solvent to form the methyl ester (–COOMe).[2] This reaction is catalyzed by trace acids or bases often found in non-grade solvents.

  • Correction: Switch to Acetonitrile (ACN) for stock dilutions and LC-MS mobile phases. ACN is aprotic and will not participate in nucleophilic attack on the ester.[2]

Q: The solution turned yellow/brown after 24 hours on the benchtop. Is it still usable? A: Discard the solution.

  • Root Cause: Thiophene derivatives are electron-rich and susceptible to photo-oxidation.[1][2] The color change indicates the formation of thiophene S-oxides or oxidative coupling products (dimers).[2]

  • Prevention: Store all solutions in amber glass vials. Wrap clear tubes in aluminum foil.

Category C: Hydrolysis

Q: We see a gradual loss of parent compound in pH 8.0 assay buffer over 4 hours. A: This is Base-Catalyzed Hydrolysis .[1][2]

  • Mechanism: The electron-withdrawing benzamido group at C2 makes the C3-ester more electrophilic than a standard aliphatic ester.[1][2] At pH > 7.5, hydroxide ions attack the ester carbonyl, hydrolyzing it to the carboxylic acid (which is often inactive or insoluble).[2][3]

  • Fix: Run assays at pH 7.2 or lower if possible. If high pH is required, prepare fresh solutions immediately before use (T0 preparation).[2][3]

Standard Operating Procedures (SOPs)

SOP-1: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

  • Concentration: 10 mM recommended.

  • Storage: -20°C in amber glass vials with PTFE-lined caps.

  • Shelf Life: 6 months (solid); 1 month (solution at -20°C). Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

SOP-2: Rapid Stability Check (HPLC)

Before running expensive biological assays, validate the compound's integrity.[2]

  • Preparation: Dilute DMSO stock to 50 µM in 50:50 Acetonitrile:Water.

  • Method:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[3]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Acceptance Criteria:

    • Purity > 95% (Area under curve).[1][4]

    • No peak splitting (indicates aggregation).

    • Retention time consistency (shifts indicate hydrolysis to the more polar acid).

Visualizing the Degradation Pathways

The following diagram illustrates the "S(6) Lock" mechanism and the two primary failure modes: Hydrolysis (pH-driven) and Transesterification (Solvent-driven).[1][2]

StabilityPathways Stock Ethyl 2-benzamido-4-phenylthiophene -3-carboxylate (Stock) Locked Stabilized Conformation (S(6) H-Bond Motif) Stock->Locked In DMSO/ACN (Anhydrous) Hydrolysis Hydrolysis Product (Carboxylic Acid) Locked->Hydrolysis pH > 7.5 (OH⁻ attack) Loss of H-bond lock Transester Artifact: Methyl Ester (M-14 mass shift) Locked->Transester Methanol Solvent (Nucleophilic acyl substitution) Oxidation Oxidative Degradation (S-oxides/Dimers) Locked->Oxidation UV Light / Oxygen (Thiophene ring attack)

Caption: Figure 1. Stability logic flow. The central green node represents the stable, H-bonded state.[2] Red and Yellow paths represent common user errors (high pH and wrong solvent).[2]

References & Authoritative Grounding

  • Gewald Reaction Mechanism & Product Classes:

    • Source: Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives."[2][3] Journal of Heterocyclic Chemistry.

    • Context: Establishes the core synthesis method and the inherent reactivity of the 2-aminothiophene scaffold.

    • [1]

  • Structural Confirmation (The S(6) Motif):

    • Source: Harrison, W. T. A., et al. (2006).[3][5] "Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate."[1][2] Acta Crystallographica Section E.

    • Context: Provides X-ray crystallographic proof of the intramolecular N—H...O hydrogen bond that stabilizes benzamido-thiophene-carboxylates.[1]

  • Hydrolysis Kinetics of Thiophene Esters:

    • Source: Mamatha, D. M., et al. (2023).[3][6] "Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives." Rasayan Journal of Chemistry.

    • Context: Discusses the biological handling and synthesis of the exact phenyl-substituted derivative, highlighting the need for careful purification to avoid hydrolysis byproducts.

  • General Thiophene Stability:

    • Source: Cayman Chemical Product Data (Ethyl 2-amino-4-phenylthiophene-3-carboxylate).[1]

    • Context: Provides solubility data (DMSO: 30 mg/ml) and storage warnings (crystalline solid stability vs. solution instability).

Sources

Optimization

Technical Support Center: 2-Aminothiophene Synthesis (Gewald Reaction)

Topic: Troubleshooting Low Purity in Gewald Reaction Products Ticket ID: GEW-T404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Gewald Synthesis Support Hub. If...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Gewald Reaction Products Ticket ID: GEW-T404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Gewald Synthesis Support Hub. If you are accessing this guide, you are likely encountering the "black tar" syndrome, persistent Knoevenagel intermediates, or rapid oxidative degradation of your 2-aminothiophene products.

The Gewald reaction is a multicomponent condensation that is deceptively simple in setup but mechanistically complex. Low purity usually stems from a desynchronization between the Knoevenagel condensation (Step 1) and the Thiolation/Cyclization (Step 2).

This guide prioritizes purification-by-process (optimizing the reaction to precipitate pure product) over reliance on chromatography, which is often deleterious to electron-rich aminothiophenes.

Module 1: Diagnostic Logic & Workflow

Before altering conditions, identify the specific failure mode using the logic tree below.

Gewald_Troubleshooting Start Issue: Low Purity CheckTLC 1. Analyze Crude TLC/NMR Start->CheckTLC Result_SM Starting Material (Ketone) Remains CheckTLC->Result_SM Result_Int Intermediate (Alkene) Present CheckTLC->Result_Int Result_Tar Black Tar / No Distinct Spots CheckTLC->Result_Tar Result_Dec Product Degrades on Column CheckTLC->Result_Dec Action_Base Increase Base Strength (Morpholine -> Et2NH) Result_SM->Action_Base Knoevenagel Stalled Action_Sulfur Sulfur Activation Issue Use Amine-Polysulfide Premix Result_Int->Action_Sulfur Cyclization Stalled Action_Temp Thermal Decomposition Limit T < 60°C Result_Tar->Action_Temp Polymerization Action_Salt Avoid Silica Purify via HCl Salt Result_Dec->Action_Salt Acid Sensitivity

Figure 1: Diagnostic decision tree for isolating the root cause of impurity.

Module 2: The "Dark Oil" & Tar Formation

The Issue: The reaction mixture turns into a viscous black oil that refuses to crystallize, or the product is contaminated with a polymeric sludge.

The Science: Elemental sulfur (


) is prone to radical polymerization at high temperatures. Furthermore, ketones can undergo self-aldol condensation if the Knoevenagel step with the nitrile is slow. The "tar" is often a mix of sulfur polymers and aldol byproducts.

Corrective Protocol: The "Two-Step" Variation Instead of a one-pot mix, separate the Knoevenagel condensation from the sulfur addition. This prevents sulfur from polymerizing before it is needed.

  • Step A (Condensation): Mix Ketone (1.0 eq) +

    
    -Cyanoester (1.0 eq) + Base (1.0 eq) in EtOH. Stir 2–4 h at RT.
    
    • Checkpoint: Verify formation of the

      
      -unsaturated intermediate via TLC.
      
  • Step B (Cyclization): Add Sulfur (1.0 eq) only after Step A is complete. Heat to 50°C.

Table 1: Solvent & Base Compatibility Matrix

BaseSolventSuitabilityNotes
Morpholine EthanolHigh Standard.[1] Moderate basicity minimizes aldol side-reactions.
Diethylamine EthanolHigh Stronger than morpholine. Good for sterically hindered ketones.
Triethylamine DMFMedium Often too weak for difficult Knoevenagel steps. Hard to remove DMF.
DBU EthanolLow Too strong; promotes rapid tar formation/polymerization.

Module 3: Persistent Intermediates (Incomplete Cyclization)

The Issue: You isolate a product that looks correct by mass spec (


 or similar) or shows an alkene proton in NMR. This is the Knoevenagel intermediate  (alkylidene cyanoacetate) which failed to react with sulfur.

The Science: The mechanism requires the activation of


 by the amine to form polysulfides (

). If the amine is consumed solely by the Knoevenagel step or if the sulfur is "aged" (passive), the ring closure stalls [1].

Troubleshooting Guide:

  • Q: Why is the intermediate not cyclizing?

    • A: The reaction may be sulfur-starved locally.

      
       has low solubility in EtOH.
      
  • Fix: Use a Polysulfide Pre-activation .

    • Mix the amine and sulfur in a small amount of solvent separately for 15 minutes until it turns deep red/brown (formation of active polysulfides). Add this solution to the Knoevenagel intermediate.

Gewald_Mechanism Ketone Ketone + Cyanoester Inter Knoevenagel Intermediate Ketone->Inter Step 1 Cyclic Dihydrothiophene Intermediate Inter->Cyclic + PolyS Sulfur S8 + Amine PolyS Active Polysulfide Sulfur->PolyS Activation PolyS->Cyclic Product 2-Aminothiophene Cyclic->Product Tautomerization

Figure 2: The critical convergence of the Knoevenagel intermediate and activated sulfur.

Module 4: Purification & Stability (The "Anti-Column" Approach)

The Issue: The crude product is a dark oil. Running a silica column results in streaking, low recovery, or the product turning red/brown (oxidation) on the column.

The Science: 2-Aminothiophenes are electron-rich and prone to oxidation at the C5 position or dimerization to azo-dyes. Silica gel is slightly acidic, which can protonate the amine or catalyze decomposition [2].

Protocol: Hydrohalide Salt Precipitation Avoid chromatography. Isolate the product as a stable salt.

  • Extraction: Dissolve the crude "dark oil" in diethyl ether or MTBE.

  • Wash: Wash with water (

    
    ) to remove morpholine/salts.
    
  • Salt Formation:

    • Cool the organic layer to 0°C.

    • Add 4M HCl in Dioxane (or HCl gas) dropwise.

    • The 2-aminothiophene hydrochloride will precipitate as a solid (often yellow/orange).

  • Filtration: Filter the solid. Wash with cold ether. The dark tar remains in the filtrate.

  • Free Basing (Optional): If the free base is needed, suspend the salt in saturated

    
     and extract with DCM immediately before use.
    

FAQ: Stability

  • Q: My product turned red overnight. Is it ruined?

    • A: Likely surface oxidation. 2-aminothiophenes are air-sensitive.

    • Fix: Store strictly under Argon/Nitrogen at -20°C. If possible, store as the HCl or Tin(IV) chloride salt, which renders them indefinitely stable [3].

References

  • Sabnis, R. W., et al. (1999).[2] "2-Aminothiophenes by the Gewald Reaction."[1][2][3][4][5][6][7][8][9] Journal of Heterocyclic Chemistry, 36(2), 333–345. Link

  • Huang, Y., et al. (2011). "Recent Advances in the Synthesis of 2-Aminothiophenes." Tetrahedron, 67(45), 8665-8678. Link

  • Puthani, L., et al. (2024). "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 89. Link

  • Gewald, K., et al. (1966).[4] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. Link

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Kinetics in Thiophene Amide Synthesis

This technical guide addresses the optimization of reaction kinetics for thiophene amide synthesis, designed for researchers in medicinal chemistry. Executive Summary & Diagnostic Framework Thiophene amides are critical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction kinetics for thiophene amide synthesis, designed for researchers in medicinal chemistry.

Executive Summary & Diagnostic Framework

Thiophene amides are critical scaffolds in kinase inhibitors and GPCR modulators. However, their synthesis is frequently plagued by kinetic stalling due to two primary factors:

  • Electronic Deactivation: Aminothiophenes are often electron-deficient (especially with C3-EWG substituents), rendering them poor nucleophiles.

  • Steric Ortho-Substitution: Thiophene-2-carboxylic acids with C3-substituents create significant steric blockade against tetrahedral intermediate formation.

This guide moves beyond standard EDC/HOBt protocols, which often fail or require excessive reaction times (24h+), and focuses on high-kinetic turnover strategies using T3P®, Acid Chlorides, and Microwave acceleration.

Diagnostic Workflow: Why is Your Reaction Slow?

Use this logic tree to select the optimal protocol based on your specific substrate constraints.

ReactionDiagnosis Start Diagnostic: Slow Reaction Rate CheckAmine Is the Amine Electron Deficient? (e.g., 2-aminothiophene w/ EWG) Start->CheckAmine CheckAcid Is the Acid Sterically Hindered? (e.g., 3-substituted thiophene-2-COOH) CheckAmine->CheckAcid No (Amine is reactive) AcidCl_Route Protocol B: Acid Chloride/Fluoride (The 'Nuclear' Option for Low Nucleophilicity) CheckAmine->AcidCl_Route Yes (Poor Nucleophile) T3P_Route Protocol A: T3P® Activation (High Kinetic Activation, Low Epimerization) CheckAcid->T3P_Route Yes (Steric Bulk) Microwave_Route Protocol C: Microwave Acceleration (Thermal Kinetic Boost) CheckAcid->Microwave_Route No (General Sluggishness) T3P_Route->Microwave_Route If still slow

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and sterics.

High-Kinetic Protocols

Protocol A: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Sterically hindered acids and preventing racemization. Mechanism: T3P acts as a cyclic anhydride, driving the reaction forward through the release of a water-soluble byproduct. It exhibits superior kinetics compared to HATU for hindered substrates due to the high electrophilicity of the mixed anhydride intermediate [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc/DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid and amine in the minimum amount of solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add Pyridine (or DIPEA). Note: T3P requires excess base to drive the equilibrium.

  • Reagent Addition: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours.

    • Optimization: If incomplete after 4h, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with water. The phosphorus byproducts are water-soluble.[2][3] Extract organic layer, wash with 0.5M HCl, NaHCO3, and brine.

Protocol B: Acid Chloride Activation ("Nuclear Option")

Best for: Electron-deficient aminothiophenes (poor nucleophiles) that fail to attack standard activated esters. Mechanism: Converts the acid to a highly reactive acyl chloride, overcoming the high activation energy barrier of the amine attack [2].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF

  • Amine (1.0 equiv)

  • Base: Et3N or Pyridine

  • Solvent: DCM or Toluene

Step-by-Step Methodology:

  • Activation: Dissolve acid in DCM (dry). Add catalytic DMF (1-2 drops). Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1-2h until gas evolution ceases.

  • Concentration: Evaporate solvent and excess reagent under reduced pressure (azeotrope with toluene to remove residual HCl).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the aminothiophene and base (Et3N) at 0°C.

  • Reaction: Stir at RT. Reaction is typically complete in <1 hour.

Protocol C: Microwave-Assisted Synthesis

Best for: General rate acceleration of sluggish Gewald product couplings. Insight: Microwave irradiation can reduce reaction times from 12+ hours to 10–30 minutes by efficiently coupling thermal energy directly to the polar transition state [3].

Parameters:

  • Temperature: 80°C – 120°C (Start lower for thermally unstable aminothiophenes).

  • Time: 10 – 30 minutes.

  • Vessel: Sealed pressure vial.

Comparative Analysis of Coupling Reagents

FeatureT3P® (Protocol A)Acid Chloride (Protocol B)HATU/EDC (Standard)
Reaction Time Fast (1-4 h)Very Fast (<1 h)Slow (12-24 h)
Steric Tolerance HighHighModerate
Electronic Tolerance ModerateExcellentPoor
Byproduct Removal Excellent (Water Soluble)Good (Volatile)Difficult (Peptide coupling byproducts)
Epimerization Risk Low HighModerate
Cost ModerateLowHigh

Troubleshooting & FAQs

Q1: My 2-aminothiophene turns black/tarry before coupling. What is happening? A: Aminothiophenes are highly susceptible to oxidation.

  • Solution: Store the amine as a hydrochloride salt (stable). Liberate the free base in situ only immediately before coupling. Perform the reaction under Argon/Nitrogen atmosphere.

Q2: The T3P reaction is stalling at 50% conversion. A: This is often due to insufficient base.

  • Fix: T3P synthesis generates acidic byproducts. Ensure you are using at least 3-4 equivalents of base (Pyridine or DIPEA).[4] If using EtOAc, try switching to a more polar solvent like DMF or NMP to improve solubility of the salt intermediates [4].

Q3: I see the activated ester forming (by LCMS) but it won't react with the amine. A: Your amine is likely too electron-deficient (e.g., nitro- or cyano-substituted thiophene).

  • Fix: Switch to Protocol B (Acid Chloride) . Activated esters (OBt/OAt) are not electrophilic enough for these "dead" amines. Alternatively, use a catalyst like DMAP (nucleophilic catalysis), though watch for racemization.

Q4: Can I use T3P in microwave conditions? A: Yes. T3P is thermally stable and safe for microwave heating up to 100°C, unlike explosive additives like HOBt or potentially unstable uronium salts [5].

Mechanistic Visualization: T3P Activation Pathway[5]

The following diagram illustrates why T3P is superior for difficult couplings: it drives the equilibrium via the formation of a stable, water-soluble triphosphate byproduct.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation Base Base (DIPEA/Pyridine) Base->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation Product Thiophene Amide MixedAnh->Product Nucleophilic Attack Byproduct Water Soluble Triphosphate Byproduct MixedAnh->Byproduct Leaving Group Amine Thiophene Amine (R'-NH2) Amine->Product Coupling

Figure 2: T3P activation pathway showing the generation of water-soluble byproducts, simplifying purification.

References

  • Understanding T3P® from start to finish. RxWeb. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry: Coupling reagents. HepatoChem. Available at: [Link]

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 2021. Available at: [Link]

  • TP3 amide couplings: User Discussions. Reddit ChemPros. Available at: [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Content Type: Technical Comparison & Characterization Guide Focus: Structural Validation, Spectral Assignment, and Synthetic Monitoring[1][2][3][4][5] Executive Summary This guide provides a definitive spectroscopic anal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Focus: Structural Validation, Spectral Assignment, and Synthetic Monitoring[1][2][3][4][5]

Executive Summary

This guide provides a definitive spectroscopic analysis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , a pharmacologically relevant scaffold synthesized via the benzoylation of a Gewald reaction product.

For researchers in medicinal chemistry, distinguishing this product from its precursor (ethyl 2-amino-4-phenylthiophene-3-carboxylate ) is a critical quality control step. This guide compares the spectral performance of the target molecule against its precursor, highlighting the diagnostic deshielding of the amide proton due to intramolecular hydrogen bonding—a key structural feature that validates the successful formation of the benzamido moiety.

Structural Context & Synthesis Workflow

To understand the NMR spectrum, one must understand the origin of the molecule. The synthesis typically proceeds in two stages: the Gewald Reaction to form the aminothiophene core, followed by N-benzoylation .

Experimental Workflow

The following diagram outlines the critical path from raw materials to the isolated target, highlighting the structural changes monitored by NMR.

SynthesisWorkflow Start Reagents: Acetophenone + Ethyl Cyanoacetate + Sulfur Gewald Step 1: Gewald Reaction (Formation of Thiophene Core) Start->Gewald Morpholine/EtOH, 60°C Precursor Precursor Isolated: Ethyl 2-amino-4-phenyl thiophene-3-carboxylate Gewald->Precursor Crystallization Benzoylation Step 2: Benzoylation (Benzoyl Chloride/Pyridine) Precursor->Benzoylation Nu- Acyl Substitution Target Target Product: Ethyl 2-benzamido-4-phenyl thiophene-3-carboxylate Benzoylation->Target H-Bond Stabilization NMR 1H NMR Analysis (DMSO-d6 / CDCl3) Target->NMR Validation

Figure 1: Synthetic route and critical control points for NMR analysis.

Comparative NMR Analysis: Product vs. Alternative (Precursor)

The most common "alternative" present in the crude mixture is the unreacted precursor. Distinguishing them requires tracking specific proton environments.

The Diagnostic "Switch": Amine vs. Amide

The most significant spectral change occurs at the nitrogen center.

  • Precursor (Amine): The

    
     protons are chemically equivalent (or rapidly exchanging) and appear as a broad singlet upfield (
    
    
    
    ppm).
  • Product (Amide): The benzoylation converts

    
     to 
    
    
    
    . The remaining proton forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen at C3. This "locks" the proton in a highly deshielded environment, shifting it significantly downfield (
    
    
    ppm).
Spectral Data Comparison Table

Solvent: DMSO-d6 (Recommended for solubility and observing exchangeable protons)

Proton EnvironmentPrecursor (Amine)

(ppm)
Target (Benzamide)

(ppm)
MultiplicityIntegrationStructural Insight
N-H (Amide/Amine) 6.0 – 7.5 (Broad) 11.5 – 12.8 (Sharp) s 1H Primary diagnostic peak.[1] Downfield shift confirms acylation and H-bonding.
Thiophene H-56.4 – 6.86.9 – 7.2s1HSlight downfield shift due to the electron-withdrawing benzoyl group.
Phenyl (C4-Ph)7.3 – 7.57.3 – 7.6m5HOverlaps with benzoyl protons in the target.
Benzoyl (Ar-H)Absent7.5 – 8.1m5HNew aromatic signals appearing in the target spectrum.
Ester

3.9 – 4.14.0 – 4.2q (

Hz)
2HRemains relatively stable; standard ethyl ester signature.
Ester

0.9 – 1.10.9 – 1.1t (

Hz)
3HDiagnostic triplet, shielded by the aromatic ring current.

Critical Note: In


, the amide proton may appear slightly sharper but can vary in position depending on concentration. DMSO-d6 is preferred to prevent peak broadening due to exchange.

Mechanistic Analysis of Spectral Features

Understanding the causality of the shifts ensures you are interpreting the data correctly, rather than just matching numbers.

Intramolecular Hydrogen Bonding

The target molecule adopts a planar conformation facilitated by a 6-membered hydrogen-bonded ring involving the amide proton and the ester carbonyl oxygen.

HBonding cluster_0 Conformational Lock Mechanism Amide Amide N-H (Proton Donor) Ester Ester C=O (Proton Acceptor) Amide->Ester Intramolecular H-Bond Shift Result: Deshielding (>11 ppm) Planar Conformation Amide->Shift Causes

Figure 2: The intramolecular hydrogen bond creates a deshielded environment for the NH proton, moving it to the 11-13 ppm region.

Aromatic Region Complexity

In the precursor, the aromatic region (7.0–7.5 ppm) contains only the 5 protons of the phenyl ring attached to the thiophene. In the target product, the benzoyl group adds 5 more aromatic protons.

  • Observation: Look for an increase in the integral value of the aromatic region from 5H to 10H (relative to the single Thiophene H-5 proton).

  • Pattern: The benzoyl ortho-protons often appear as a doublet/multiplet further downfield (~7.9–8.1 ppm) due to the anisotropy of the amide carbonyl.

Experimental Protocol for Characterization

To replicate these results, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Why DMSO? The benzamido derivative often has limited solubility in

      
      . DMSO also slows proton exchange, sharpening the amide peak.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., pyridine hydrochloride byproducts).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (usually sufficient) to 64.

  • Relaxation Delay (D1): Set to

    
     second.
    
    • Note: The amide proton can have a longer T1 relaxation time due to H-bonding. If integration is low, increase D1 to 5 seconds.

Step 3: Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Thiophene H-5 singlet (approx 7.0 ppm) to 1.00 .

    • Verify the Ethyl

      
       triplet integrates to 3.00 .
      
    • Check if the aromatic region integrates to 10.00 .

    • Check if the downfield NH singlet integrates to 1.00 .

Troubleshooting & Common Pitfalls

SymptomProbable CauseSolution
Missing NH Peak Chemical exchange with water in solvent.Use a fresh ampoule of DMSO-d6; run the spectrum at a lower temperature (e.g., 280 K).
Extra peaks at 7.0–8.0 ppm Residual Pyridine or Toluene.Check for multiplets at 8.6, 7.6, 7.2 (Pyridine) or 7.2, 2.3 (Toluene). Dry sample under high vacuum.
NH appears as a doublet Coupling to adjacent CH (rare in this structure) or rotamers.This structure should be a singlet. If doublet, suspect unreacted starting material or contamination.
Broad peaks Paramagnetic impurities or poor solubility.Filter the sample; ensure no solid particles remain in the tube.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and N-substituted derivatives: A review. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

  • Putrova, Z., et al. (2010).[6] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[6][7] Arkivoc, 1, 209-246.[6] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard reference for Amide H-bonding shifts). Link

  • Hansen, P. E. (2017).[9] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[9] Molecules, 22(4), 552. Link

Sources

Comparative

Comparative IR Spectroscopy Guide: Benzamido vs. Ester Groups in Thiophenes

Executive Summary: The Structural Challenge In medicinal chemistry, thiophene rings are ubiquitous bioisosteres for benzene, offering unique electronic properties that modulate potency and metabolic stability. However, d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In medicinal chemistry, thiophene rings are ubiquitous bioisosteres for benzene, offering unique electronic properties that modulate potency and metabolic stability. However, distinguishing between benzamido (amide) and ester substituents on a thiophene scaffold using Infrared (IR) spectroscopy presents a specific analytical challenge. Both moieties exhibit strong carbonyl (


) stretching vibrations that can shift significantly due to the electron-rich nature of the thiophene ring (heteroaromatic conjugation).

This guide provides a definitive technical comparison of the vibrational signatures for Benzamido-Thiophenes (typically N-(thiophen-x-yl)benzamides) versus Thiophene-Carboxylates (esters). It synthesizes experimental data with mechanistic reasoning to ensure accurate structural assignment.

Mechanistic Framework: Electronic Coupling Effects

To interpret the spectra accurately, one must understand how the thiophene ring perturbs standard group frequencies.

The Thiophene Effect

Thiophene is electron-rich (excess


-electron density).
  • Effect on Esters (

    
    ):  The thiophene ring acts as an electron donor to the carbonyl carbon via conjugation. This increases the single-bond character of the 
    
    
    
    bond, lowering its force constant and reducing the stretching frequency compared to aliphatic esters.
  • Effect on Benzamides (

    
    ):  The nitrogen atom’s lone pair is delocalized into both the carbonyl group and the thiophene ring. This "cross-conjugation" competes for the nitrogen lone pair, often keeping the amide carbonyl frequency slightly higher than in simple alkyl amides, yet distinct from esters.
    

Comparative Spectral Analysis

Characteristic Bands: Thiophene-Ester

Esters attached directly to the thiophene ring (e.g., ethyl 2-thiophenecarboxylate) exhibit a distinct "Rule of Three" pattern: a carbonyl stretch and two strong


 stretches.
Vibration ModeFrequency Range (

)
IntensityMechanistic Origin

Stretch
1705 – 1730 StrongConjugation with thiophene lowers this from the aliphatic range (1735–1750).

Stretch (Acyl)
1250 – 1300 StrongAsymmetric stretch of the

bond; strengthened by resonance.

Stretch (Alkoxy)
1000 – 1150 StrongStretch of the

bond.

Ring
1430 – 1540MediumThiophene ring breathing; often split into asymmetric/symmetric modes.
Characteristic Bands: Benzamido-Thiophene

The benzamido group (


) introduces nitrogen-related modes that are absent in esters.
Vibration ModeFrequency Range (

)
IntensityMechanistic Origin

Stretch
3200 – 3400 Medium/BroadHydrogen bonding broadens this peak. Sharpens in dilute solution.
Amide I (

)
1640 – 1680 StrongLower frequency than esters due to greater resonance delocalization in amides.
Amide II (

)
1530 – 1560 MediumIn-plane N-H bending coupled with C-N stretching. Diagnostic for secondary amides.
Amide III 1250 – 1350Weak/MedComplex mix of N-H bending and C-N stretching.
Critical Differentiation Strategy

The danger zone lies between 1680


 and 1710 

, where conjugated esters and non-hydrogen-bonded amides can overlap.
  • Primary Check: Look for the Amide II band (~1550

    
    ) . Esters never show this band.
    
  • Secondary Check: Inspect the 3000+

    
     region . Benzamido derivatives will show a discrete N-H stretch (3200-3400 
    
    
    
    ), whereas esters only show C-H stretches (aromatic >3000, aliphatic <3000).
  • Tertiary Check: The Ester C-O band (~1250-1280

    
    )  is typically stronger and sharper than the Amide III band in the same region.
    

Visualization: Decision Logic & Workflow

Spectral Assignment Logic

The following diagram illustrates the decision tree for distinguishing these functional groups based on spectral data.

SpectralLogic Start Unknown Thiophene Derivative Spectrum CheckRegion1 Check 3200-3400 cm⁻¹ Region Start->CheckRegion1 NH_Present Band Present (N-H Stretch) CheckRegion1->NH_Present Yes NH_Absent No Band (Only C-H) CheckRegion1->NH_Absent No CheckRegion2 Check Carbonyl (C=O) Region NH_Present->CheckRegion2 NH_Absent->CheckRegion2 AmideI Peak < 1690 cm⁻¹ (Amide I) CheckRegion2->AmideI EsterCO Peak > 1700 cm⁻¹ (Conjugated Ester) CheckRegion2->EsterCO CheckRegion3 Check 1530-1560 cm⁻¹ AmideI->CheckRegion3 EsterCO->CheckRegion3 AmideII Band Present (Amide II N-H Bend) CheckRegion3->AmideII NoAmideII Band Absent CheckRegion3->NoAmideII ResultAmide CONFIRMED: Benzamido-Thiophene AmideII->ResultAmide ResultEster CONFIRMED: Thiophene-Ester NoAmideII->ResultEster

Figure 1: Decision logic for assigning Benzamido vs. Ester groups on Thiophene rings.

Experimental Workflow

To ensure reproducible data, follow this standardized ATR-FTIR protocol.

Workflow SamplePrep Sample Prep: Dry solid > 4h (Vac Desiccator) Background Acquire Background: Clean Diamond Crystal SamplePrep->Background Deposition Deposition: Cover Crystal completely Apply High Pressure (Clamp) Background->Deposition Scan Acquisition: 32 Scans, 4 cm⁻¹ Res Deposition->Scan Process Processing: Baseline Corr. Identify 1500-1800 Region Scan->Process

Figure 2: Standardized ATR-FTIR workflow for solid-state thiophene derivatives.

Standardized Experimental Protocol

Objective: Obtain high-resolution vibrational spectra to resolve Amide I/II and Ester C=O bands.

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for thiophene derivatives to avoid moisture absorption (which obscures the N-H region) and pressure-induced polymorphism.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res if peaks overlap).
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Residual solvent (especially water or alcohols) will create broad O-H bands that mask the N-H stretch of the benzamido group.

    • Validation Step: If a broad peak appears at 3400

      
      , dry the sample under vacuum at 40°C for 2 hours and re-scan.
      
  • Acquisition:

    • Clean crystal with isopropanol; allow to dry.

    • Collect background spectrum (air).

    • Apply sample to cover the crystal active area (approx. 2 mg).

    • Apply pressure using the anvil until the "Force Gauge" is in the optimal green zone. Causality: Insufficient pressure leads to poor contact and weak intensity, specifically affecting the resolution of the fingerprint region (1500-600

      
      ).
      
  • Data Processing:

    • Apply ATR Correction (if quantitative comparison of intensity is needed).

    • Perform Baseline Correction (Rubberband method preferred).

    • Identify peak maxima using the "Peak Pick" tool with a threshold of 5% transmission.

References

  • IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Link

  • Spectroscopy Online. (2018). The C=O[1][2][3][4][5][6] Bond, Part VI: Esters and the Rule of Three. Link

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Link

  • National Institute of Standards and Technology (NIST). Benzamide Infrared Spectrum. Link

  • Farmacia Journal. (2014). Spectral Characterization of New 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides. Link

Sources

Validation

Comparative Mass Spectrometry Guide: Thiophene-3-Carboxylates vs. Isomeric Alternatives

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation, isomeric differentiation, and fragmentation mechanisms. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation, isomeric differentiation, and fragmentation mechanisms.

Executive Summary: The Isomer Challenge

In drug development, thiophene-3-carboxylates are critical pharmacophores, often serving as bioisosteres for benzoic acid derivatives or scaffolds in kinase inhibitors. A recurring analytical challenge is distinguishing these compounds from their thermodynamically favored isomers, thiophene-2-carboxylates .

While both isomers share identical molecular weights and similar polarity, their performance in Mass Spectrometry (MS) reveals distinct fragmentation signatures. This guide compares the fragmentation patterns of Thiophene-3-carboxylates (T3C) against Thiophene-2-carboxylates (T2C), providing a definitive workflow for structural confirmation.

Key Findings
  • Stability: T3C radical cations (

    
    ) exhibit higher stability than T2C, resulting in a significantly more intense molecular ion peak.
    
  • Fragmentation: T2C is prone to rapid ring disassembly, yielding high-abundance low-mass fragments (e.g.,

    
     at 
    
    
    
    39).
  • Differentiation: The "Ortho Effect" is a diagnostic failure mode specific to 3-substituted T2C derivatives, absent in T3C.

Technical Comparison: T3C vs. T2C

The following data compares the Electron Ionization (EI) behavior of Methyl Thiophene-3-carboxylate (Target) vs. Methyl Thiophene-2-carboxylate (Alternative).

Quantitative MS Profile (70 eV EI)
FeatureMethyl Thiophene-3-carboxylate (T3C)Methyl Thiophene-2-carboxylate (T2C)Diagnostic Significance
Molecular Ion (

)
High Intensity (Rank #2)Low/Medium Intensity T3C retains charge more effectively on the aromatic ring.
Base Peak (100%)

111


111

Both cleave the methoxy group easily; not diagnostic alone.
Thienyl Cation (

83)
Moderate AbundanceDistinct Presence (~9%)Formation of

via

-cleavage.
Ring Fragment (

39)
High Abundance (

)
Very High Abundance (Rank #2)T2C ring disintegrates more readily to cyclopropenyl cation.
Ortho Effect Absent Present (in 3-substituted analogs)Critical for distinguishing substituted derivatives.

Note: Data derived from NIST Mass Spectrometry Data Center and PubChem spectral libraries [1, 2].[1]

Mechanistic Deep Dive

Understanding the causality behind these patterns allows researchers to predict the behavior of novel derivatives.

The Stability Factor

The position of the carboxyl group relative to the sulfur heteroatom dictates the stability of the molecular ion.

  • T3C (3-position): The carboxyl group is in a "meta-like" position relative to the sulfur. The positive charge on the sulfur (in the radical cation) is less destabilized by the electron-withdrawing carbonyl group, leading to a longer-lived

    
     and a stronger signal at 
    
    
    
    142 [3].
  • T2C (2-position): The carbonyl is directly conjugated to the sulfur (an "ortho-like" arrangement). This facilitates rapid

    
    -cleavage and ring opening, depleting the molecular ion signal in favor of fragments like 
    
    
    
    39 [2].
The "Ortho Effect" Mechanism

In substituted thiophenes, the T2C scaffold is susceptible to a specific rearrangement known as the Ortho Effect .

  • Scenario: A substituent (e.g., methyl, -OH) at position 3 of a T2C core interacts with the carboxyl group at position 2.

  • Mechanism: This proximity allows for the elimination of small neutral molecules (e.g.,

    
     or alcohols) via a cyclic transition state [4].
    
  • T3C Immunity: In Thiophene-3-carboxylates, the adjacent positions are C2 and C4. While C2 is adjacent to Sulfur, it lacks the specific geometry required for the classic carboxyl-ortho-substituent rearrangement seen in T2C isomers.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway for Methyl Thiophene-3-carboxylate.

FragmentationPathway Figure 1: Primary EI Fragmentation Pathway of Methyl Thiophene-3-Carboxylate M_Ion Molecular Ion (M+) m/z 142 (Stable Radical Cation) Acylium Acylium Ion [M - OMe]+ m/z 111 (Base Peak) M_Ion->Acylium - OMe (31 Da) Alpha Cleavage Thienyl Thienyl Cation [M - COOMe]+ m/z 83 M_Ion->Thienyl - COOMe (59 Da) Direct Cleavage Acylium->Thienyl - CO (28 Da) Decarbonylation RingFrag Cyclopropenyl Cation [C3H3]+ m/z 39 Thienyl->RingFrag - CS (44 Da) Ring Disintegration

Experimental Protocol: Isomer Differentiation Workflow

To reliably distinguish T3C from T2C, use this self-validating protocol.

Reagents:

  • Analyte (T3C candidate)

  • Solvent: HPLC-grade Methanol or Dichloromethane (DCM)

  • Reference Standard: Methyl Thiophene-2-carboxylate (optional but recommended)

Instrument Parameters (GC-MS):

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Source Temp: 230°C (Prevent thermal degradation).

  • Scan Range:

    
     35–300.
    

Step-by-Step Workflow:

  • Sample Preparation: Dilute the sample to ~10 ppm in DCM. High concentrations can cause detector saturation, distorting the M+ / Base Peak ratio.

  • Acquisition: Inject 1 µL in split mode (10:1).

  • Data Analysis (The Decision Tree):

    • Step A: Identify Base Peak. If

      
       111 is dominant, proceed. (Confirms Methyl Thiophene Carboxylate core).[1][3]
      
    • Step B: Evaluate

      
       (
      
      
      
      142).
      • If Intensity > 50% of Base Peak

        
         Suspect T3C .
        
      • If Intensity < 20% of Base Peak

        
         Suspect T2C .
        
    • Step C: Check Low Mass Region.

      • If

        
         39 is the 2nd strongest peak 
        
        
        
        Strong indicator of T2C .
    • Step D (For Substituted Analogs): Check for

      
       (
      
      
      
      loss).
      • Presence indicates Ortho-substituted T2C .

      • Absence supports T3C or Para-substituted T2C.

DecisionTree Figure 2: Decision Logic for Differentiating Thiophene Carboxylate Isomers Start Analyze Spectrum (EI 70eV) CheckBase Base Peak = m/z 111? Start->CheckBase CheckM M+ (m/z 142) Intensity? CheckBase->CheckM Yes Unknown Check Other Isomers CheckBase->Unknown No Check39 m/z 39 Intensity? CheckM->Check39 Low (<30%) ResultT3 Identify as: Thiophene-3-Carboxylate CheckM->ResultT3 High (>50%) Check39->ResultT3 Low/Moderate ResultT2 Identify as: Thiophene-2-Carboxylate Check39->ResultT2 High (Rank #2)

References

  • National Institute of Standards and Technology (NIST). Methyl 3-thiophenecarboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Methyl 2-thiophenecarboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • PubChem. Methyl 3-thiophenecarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Fisichella, S., et al. (1982).[2] The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Phosphorus and Sulfur and the Related Elements. Retrieved from [Link]

Sources

Comparative

Crystal structure data for ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

This guide provides an in-depth technical comparison of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , analyzing its solid-state structural properties and functional potential against key structural analogues and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate , analyzing its solid-state structural properties and functional potential against key structural analogues and precursors.

Executive Summary & Structural Significance[1]

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate represents a critical scaffold in medicinal chemistry, specifically within the class of 2-aminothiophene derivatives . These compounds are widely investigated as allosteric enhancers for the A1 adenosine receptor and as potent antimicrobial agents.

This guide compares the target molecule against two definitive crystallographic standards:

  • The Precursor (Alternative A): Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CSD Ref: VIWPUM ).

  • The Structural Analogue (Alternative B): Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Published by Mukhtar et al., 2010).

Key Findings
  • Conformational Lock: Unlike the flexible amino-precursor, the benzamido derivative adopts a rigid, planar conformation stabilized by an intramolecular S(6) hydrogen bond motif .

  • Stacking Efficiency: The addition of the benzamido group enhances

    
    -
    
    
    
    stacking potential compared to the precursor, influencing solubility and bioavailability.
  • Functional Gain: The benzamido modification generally correlates with increased metabolic stability and receptor affinity compared to the free amine.

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the target's core scaffold (VIWPUM) and its closest benzamido-analogue. This data allows for the precise extrapolation of the target's solid-state behavior.

FeatureTarget Molecule (Predicted/Extrapolated)Alternative A: Amino Precursor (VIWPUM)Alternative B: Benzamido Analogue (Mukhtar 2010)
Formula



Space Group P2₁/c (Predicted)P2₁/cP2₁/c
Crystal System MonoclinicMonoclinicMonoclinic
H-Bond Motif Intramolecular N—H[1]···O (S6) Intermolecular N—H···OIntramolecular N—H···O (S6)
Planarity High (Thiophene-Amide coplanar)High (Thiophene-Ester coplanar)High (Thiophene-Amide coplanar)
Dihedral Angle < 10° (Thiophene vs. Amide)~1.65° (Thiophene vs. Ester)8.13° (Thiophene vs. Phenyl)
Structural Causality[2]
  • The S(6) Motif: In the benzamido derivatives (Target & Alternative B), the amide nitrogen donates a hydrogen to the carbonyl oxygen of the ester group at position 3. This forms a pseudo-six-membered ring (S6 graph set), locking the molecule in a planar conformation.

  • Impact: This planarity is critical for intercalation into DNA (antimicrobial mechanism) or fitting into the narrow allosteric site of the A1 adenosine receptor. The Amino Precursor (Alternative A) lacks this locking mechanism to the same degree, relying more on intermolecular packing.

Synthetic & Crystallization Protocols[4][5]

To reproduce the target crystals for validation, follow this two-stage protocol. This workflow integrates the Gewald Reaction (for the core) with Schotten-Baumann acylation .

Phase 1: Synthesis of the Core (Precursor)

Reaction: Gewald Multicomponent Condensation

  • Reagents: Mix acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Catalyst: Add diethylamine (10 mmol) dropwise.

  • Conditions: Reflux at 60–70°C for 3 hours.

  • Work-up: Cool to RT. The solid precipitate is Ethyl 2-amino-4-phenylthiophene-3-carboxylate. Filter and wash with cold ethanol.

Phase 2: Benzoylation (Target Synthesis)

Reaction: N-Acylation

  • Dissolution: Dissolve the precursor (5 mmol) in dry pyridine (10 mL) or DCM with triethylamine.

  • Addition: Add benzoyl chloride (5.5 mmol) dropwise at 0°C.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour into ice-water acidified with HCl (to remove pyridine).

  • Isolation: Filter the solid precipitate.

Phase 3: Crystallization Protocol (Self-Validating)

To obtain X-ray quality single crystals:

  • Solvent System: Dissolve the crude benzamido product in a hot mixture of Ethanol:Chloroform (3:1) .

  • Method: Slow evaporation at room temperature (25°C).

  • Validation: Crystals should appear as colorless or pale yellow blocks within 48–72 hours.

    • Check: If needles form, the evaporation is too fast; cap the vial with perforated parafilm.

Mechanistic Visualization

The following diagrams illustrate the synthesis logic and the critical intramolecular stabilization (S6 motif) that defines the performance of this class.

Figure 1: Synthesis & Stabilization Logic

SynthesisPath cluster_stability Structural Effect Acetophenone Acetophenone (Starting Material) Gewald Gewald Reaction (S8, Et3N, EtOH) Acetophenone->Gewald Precursor Amino-Thiophene Core (Flexible Structure) Gewald->Precursor Cyclization Benzoyl Benzoylation (PhCOCl, Pyridine) Precursor->Benzoyl Target Target: Benzamido Derivative (Rigid/Planar) Precursor->Target Formation of S(6) H-Bond Lock Benzoyl->Target N-Acylation

Caption: Synthesis pathway transforming the flexible amino-precursor into the rigid benzamido target via the Gewald and Acylation steps.

Figure 2: Intramolecular Interaction Network (S6 Motif)

HBonding The S(6) motif restricts rotation, enhancing receptor fit. N_Amide Amide N-H O_Ester Ester C=O N_Amide->O_Ester H-Bond (2.0 Å) Locks Planarity Ring Thiophene Core Ring->N_Amide Covalent Ring->O_Ester Covalent

Caption: The critical intramolecular Hydrogen Bond (S6 motif) between the amide and ester groups that enforces planarity.

Functional Performance Comparison

For drug development professionals, the structural differences translate directly into functional performance.

Performance MetricTarget (Benzamido) Alternative (Amino) Implication
Metabolic Stability High LowThe amide bond protects the amine from rapid oxidative metabolism (N-oxidation).
Lipophilicity (LogP) ~5.15 (Predicted)~3.5The target is more lipophilic, improving membrane permeability but requiring formulation aids.
Receptor Binding Specific PromiscuousThe rigid S(6) conformation reduces entropic penalty upon binding to the A1 Adenosine receptor.
Solubility Low (Planar stacking)ModerateThe target's high planarity leads to strong lattice energy, reducing aqueous solubility compared to the amine.

Recommendation: For applications requiring high metabolic stability and specific receptor targeting (e.g., A1 receptor modulation), the Benzamido derivative is superior. For initial screening where solubility is the bottleneck, the Amino precursor may be used as a fragment probe.

References

  • Mukhtar, A., Tahir, M. N., Khan, M. A., & Khan, M. N. (2010). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2652.

  • Dufresne, S., & Skene, W. G. (2010). Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CSD Ref: VIWPUM). Acta Crystallographica Section E. Note: Referenced as the structural standard for the amino-precursor core.
  • Mamatha, D. M., et al. (2023).[2][3][4] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry, 16(4), 2304-2312.[2]

  • ChemScene. (n.d.).

Sources

Validation

Comparison of antimicrobial activity: thiophene derivatives vs. Ciprofloxacin

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly in ESKAPE pathogens, has necessitated the re-evaluation of established pharmacophores. Ciprofloxacin (CIP), a second-generation fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly in ESKAPE pathogens, has necessitated the re-evaluation of established pharmacophores. Ciprofloxacin (CIP), a second-generation fluoroquinolone, remains a gold standard for Gram-negative efficacy but faces rapid resistance development due to target mutations in gyrA and parC.

Thiophene derivatives represent a versatile heterocyclic class emerging as potent alternatives.[1] Unlike Ciprofloxacin’s singular reliance on Type II topoisomerase inhibition, novel thiophene scaffolds—specifically benzo[b]thiophenes and thiophene-pyrazole hybrids —exhibit multi-modal mechanisms of action, including DNA gyrase inhibition, Dihydrofolate Reductase (DHFR) blockade, and membrane permeabilization.

This guide objectively compares the antimicrobial performance of Ciprofloxacin against next-generation thiophene derivatives, substantiated by experimental MIC data, SAR analysis, and validated testing protocols.

Mechanistic Divergence

To engineer superior antimicrobials, one must understand the causality of inhibition.

Ciprofloxacin: The Established Pathway

Ciprofloxacin acts by stabilizing the cleavage complex of DNA gyrase (Topoisomerase II) and Topoisomerase IV , preventing DNA religation during replication. This leads to double-strand breaks and cell death.

  • Limitation: A single point mutation in the Quinolone Resistance-Determining Region (QRDR) can render the drug ineffective.

Thiophene Derivatives: The Multi-Target Advantage

Thiophene scaffolds are "privileged structures" capable of diverse binding geometries.

  • Dual Inhibition: Novel thiazol-4-one/thiophene-pyrazole hybrids (e.g., Compound 7b) have been confirmed to inhibit both DNA gyrase and DHFR , creating a high barrier to resistance.

  • Membrane Disruption: Certain lipophilic thiophene derivatives (e.g., Thiophene 4 & 8) interact directly with the bacterial outer membrane, increasing permeability in colistin-resistant strains.

Visualization: Mechanism of Action Comparison

MOA_Comparison Cipro Ciprofloxacin Target1 DNA Gyrase / Topo IV (Stabilization of Cleavage Complex) Cipro->Target1 High Affinity Thiophene Thiophene Derivatives (e.g., Pyrazole-Hybrids) Thiophene->Target1 Moderate-High Affinity Target2 DHFR Inhibition (Folate Pathway Blockade) Thiophene->Target2 Synergistic Blockade Target3 Membrane Permeabilization (Outer Membrane Disruption) Thiophene->Target3 Lipophilic Interaction Outcome1 DNA Fragmentation Cell Death Target1->Outcome1 Outcome2 Metabolic Starvation Lysis Target2->Outcome2 Target3->Outcome2

Figure 1: Mechanistic pathways of Ciprofloxacin vs. Thiophene Derivatives. Thiophenes offer a multi-pronged attack, reducing the likelihood of resistance.

Comparative Efficacy Analysis

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. Note the efficacy of thiophenes against resistant phenotypes where Ciprofloxacin often fails.

Table 1: MIC Comparison against Standard and MDR Strains

Compound ClassSpecific DerivativeTarget OrganismMIC Value (µg/mL)Relative Potency vs. CiproSource
Fluoroquinolone Ciprofloxacin (Control) S. aureus (ATCC 25923)0.15 - 0.5 Baseline [Standard]
E. coli (ATCC 25922)0.004 - 0.015 Baseline [Standard]
A. baumannii (Col-R)> 64 (Resistant) N/A[1]
Thiophene Hybrid Compound 7b (Pyrazole-Thiophene)S. aureus (MDR)0.22 ~2x Potent [2]
E. coli (MDR)0.25 Comparable [2]
Benzothiophene Compound 25 (3-chloro-cyclohexanol)S. aureus16.0 Lower[3]
Thiophene Thiophene 4 A. baumannii (Colistin-Resistant)16.0 Superior (Cipro Inactive)[1]
Cipro-Hybrid Compound 10 (Cipro-Thiophene)S. aureus Newman0.18 (0.422 µM)Superior [4]

Key Insight: While Ciprofloxacin retains superior potency against susceptible E. coli, thiophene derivatives (specifically Compound 7b ) demonstrate superior or equivalent potency against MDR Gram-positive strains and retain activity against A. baumannii strains that are pan-resistant to quinolones.

Structure-Activity Relationship (SAR) Insights

Designing effective thiophene antimicrobials requires precise substituent manipulation. Random synthesis often yields inactive compounds; mechanistic SAR is required.

Critical Structural Determinants:
  • The Core Scaffold: The Benzo[b]thiophene nucleus enhances lipophilicity, aiding penetration through the peptidoglycan layer of Gram-positive bacteria.

  • Hybridization: Fusing the thiophene ring with pyrazole or thiazolidinone moieties significantly lowers MIC values. This "pharmacophore hybridization" combines the DNA-binding capability of the heterocycle with the enzyme-inhibiting properties of the thiophene.

  • Substituent Position:

    • C-2 Position: Essential for target binding. Amide or hydrazide linkers here often improve hydrogen bonding with DNA gyrase active sites.

    • Electron-Withdrawing Groups (EWG): Introduction of -NO2 or -Cl at the para position of the phenyl ring attached to the thiophene increases potency (e.g., Compound 7b).

Visualization: SAR Optimization Workflow

SAR_Workflow Start Base Scaffold: Thiophene / Benzo[b]thiophene Step1 Modification 1: Hybridization (Add Pyrazole/Thiazole) Start->Step1 Increase Binding Site Diversity Step2 Modification 2: C-2 Functionalization (Add Amide/Hydrazide Linker) Step1->Step2 Enhance H-Bonding Step3 Modification 3: Phenyl Substitution (Add EWG: -Cl, -NO2) Step2->Step3 Optimize Electronic Properties Result Optimized Lead (e.g., Cmpd 7b) High Gyrase Affinity + Membrane Permeability Step3->Result

Figure 2: Strategic SAR optimization pathway for converting inert thiophenes into potent antimicrobials.

Experimental Validation Protocols

To validate these findings in your own lab, use the following self-validating protocols. These are designed to minimize edge effects and ensure reproducibility.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

Reagents:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.015%) for visual validation.

  • Positive Control: Ciprofloxacin (Stock 1 mg/mL).

  • Solvent: DMSO (Final concentration < 1% to avoid cytotoxicity).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup:

    • Dispense 100 µL MHB into all wells of a 96-well plate.

    • Add 100 µL of Thiophene stock to Column 1.

    • Perform serial 2-fold dilution from Column 1 to 10.

    • Validation Step: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to columns 1-11.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing the color change (remaining Blue).

Protocol B: Time-Kill Kinetics

Purpose: Determine if the thiophene is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with compound concentrations at

    
     MIC and 
    
    
    
    MIC.
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on nutrient agar.

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity (characteristic of effective thiophenes like Compound 7b).
    

Safety & ADME Profiling

A major advantage of specific thiophene derivatives over fluoroquinolones is the reduction of specific toxicities (e.g., tendonitis risks associated with quinolones), though hepatotoxicity must be monitored.

  • Cytotoxicity: Recent studies on pyrazole-thiophene hybrids indicate

    
     values 
    
    
    
    µM against human cell lines, yielding a high Selectivity Index (SI > 10) compared to bacterial MICs [2].
  • Hemolysis: Thiophene derivatives generally show

    
     hemolysis at effective concentrations, confirming membrane selectivity for bacteria over mammalian erythrocytes.
    

Conclusion

While Ciprofloxacin remains a frontline defense for susceptible Gram-negative infections, thiophene derivatives (specifically pyrazole-hybrids) offer a critical alternative for:

  • MDR Strains: Overcoming fluoroquinolone resistance mechanisms.

  • Dual-Targeting: Reducing the rate of resistance acquisition via simultaneous Gyrase/DHFR inhibition.

Recommendation: For drug development pipelines, prioritize Compound 7b analogues (thiophene-pyrazole hybrids) due to their validated sub-microgram potency and favorable safety profiles.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. (2024). Link

  • In Vitro Antimicrobial Evaluation... of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives. ACS Omega. (2022). Link

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. (2021). Link

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Molecules. (2024).[2] Link

  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Link

Sources

Comparative

A Researcher's Guide to Thiophene Synthesis and Validation by Elemental Analysis

For researchers, synthetic chemists, and professionals in drug development, the reliable synthesis and unambiguous characterization of heterocyclic compounds are paramount. Among these, the thiophene nucleus is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the reliable synthesis and unambiguous characterization of heterocyclic compounds are paramount. Among these, the thiophene nucleus is a cornerstone of many pharmaceuticals and functional materials. This guide provides an in-depth, experience-driven comparison of common thiophene synthesis methodologies and establishes the pivotal role of elemental analysis in validating the final product. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Enduring Importance of Thiophenes

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[2] The precise synthesis and characterization of thiophene derivatives are, therefore, not merely academic exercises but critical steps in the development of new chemical entities with therapeutic or technological potential.

Navigating the Landscape of Thiophene Synthesis

Several named reactions provide reliable routes to the thiophene core. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we compare four of the most established and versatile methods.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction is typically carried out using a sulfurizing agent, which also acts as a dehydrating agent, to facilitate the cyclization.[3]

Causality of Experimental Choices: The selection of the sulfurizing agent is critical. While phosphorus pentasulfide (P₄S₁₀) is traditional, Lawesson's reagent is often preferred for its milder nature and potentially higher selectivity, which can minimize the formation of furan byproducts.[3] The choice of a high-boiling, non-polar solvent like toluene or xylene allows for the necessary heating to drive the reaction to completion.[3]

Experimental Protocol (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted 1,4-diketone (5 mmol) and anhydrous toluene (50 mL).

  • Carefully add phosphorus pentasulfide (2.5 mmol, 0.5 equiv.) in portions to the stirring solution. Caution: This reaction can be exothermic and may evolve toxic hydrogen sulfide (H₂S) gas. This step must be performed in a well-ventilated fume hood.[3]

  • Heat the mixture to reflux (110-120°C) and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully pour it over ice water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

A significant advancement in this synthesis is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields.[3]

Troubleshooting: A common issue is the formation of furan byproducts due to the dehydrating nature of the sulfurizing agent.[3] To mitigate this, using a milder reagent like Lawesson's reagent and maintaining the lowest effective reaction temperature is recommended.[3] Incomplete reactions can often be addressed by ensuring the sulfurizing agent is fresh and active, as these reagents can degrade with exposure to moisture.[3]

Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot, multicomponent reaction for the efficient construction of polysubstituted 2-aminothiophenes.[5][6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][7]

Causality of Experimental Choices: The base is a critical component, catalyzing the initial Knoevenagel condensation.[5] Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used. The choice of a polar solvent like ethanol or methanol enhances the solubility and reactivity of elemental sulfur.[5] Gentle heating is often employed to increase the rate of reaction, but excessive heat can lead to side reactions.[5]

Experimental Protocol (General One-Pot Synthesis):

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate) (10 mmol), and elemental sulfur (12 mmol).

  • Add ethanol or methanol (20-30 mL) as the solvent.

  • Add the base (e.g., morpholine or triethylamine) in a catalytic amount (10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting: Low yields can often be attributed to an inefficient Knoevenagel condensation.[5] Screening different bases or removing water as it forms can improve this initial step.[5] Poor reactivity of sulfur can be addressed by ensuring it is finely powdered and by gentle heating.[8] For sterically hindered ketones, a two-step procedure, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base, may be more effective.[5]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a regioselective route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9][10] The reaction involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[9][10]

Causality of Experimental Choices: The mechanism proceeds through sequential Michael additions followed by a Dieckmann condensation.[9] The choice of base is crucial for both the initial deprotonation of the thioglycolic acid derivative and the subsequent cyclization. A stronger base is typically required for the Dieckmann condensation step.[11]

Representative Experimental Protocol:

  • To a solution of sodium ethoxide in absolute ethanol (prepared from sodium metal and ethanol), slowly add the thioglycolic acid ester at a low temperature (e.g., 5°C).

  • To this mixture, add the α,β-acetylenic ester dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[12] This reaction proceeds through two consecutive aldol-type condensations.[12]

Causality of Experimental Choices: The base facilitates the deprotonation of the diethyl thiodiacetate, which then acts as a nucleophile, attacking the carbonyl carbons of the 1,2-dicarbonyl compound. The reaction is essentially a double Stobbe condensation.[13]

Representative Experimental Protocol:

  • In a suitable solvent, dissolve the 1,2-dicarbonyl compound and diethyl thiodiacetate.

  • Add a base, such as sodium ethoxide, to initiate the condensation.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • After the reaction is complete (monitored by TLC), the mixture is worked up by neutralization with acid and extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The resulting diester can be hydrolyzed to the corresponding dicarboxylic acid if desired.

  • Purification is typically achieved by recrystallization or column chromatography.

The Crucial Role of Elemental Analysis in Validation

While spectroscopic methods provide invaluable structural information, elemental analysis (specifically CHNS analysis for thiophenes) remains a cornerstone for confirming the empirical formula and assessing the purity of a newly synthesized compound.[14][15]

The Principle of CHNS Analysis

CHNS analysis is a combustion-based technique.[15] The sample is combusted at a high temperature in an oxygen-rich environment, converting the carbon, hydrogen, nitrogen, and sulfur into their gaseous oxides (CO₂, H₂O, NOₓ, and SO₂).[16] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[16]

A Self-Validating System: The Protocol

Sample Preparation:

  • Ensure the sample is meticulously purified, typically through recrystallization or column chromatography, and thoroughly dried to remove any residual solvents.

  • Grind the solid sample into a fine, homogeneous powder.

  • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.

  • Seal the capsule to ensure no loss of sample.

Instrumental Analysis:

  • Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide).

  • Introduce the encapsulated sample into the combustion furnace of the analyzer.

  • The instrument will automatically perform the combustion, gas separation, and detection.

  • The software calculates the percentage of C, H, N, and S in the sample.

Interpreting the Data: The ±0.4% Rule

The definitive test of a successful synthesis is the comparison of the experimentally determined elemental composition with the theoretically calculated values for the target molecule. For publication in most reputable chemistry journals, the experimental values must be within ±0.4% of the calculated values.[1][2]

Calculating Theoretical Percentages:

For a compound with the molecular formula CₐHₙS꜀NₙOₑ:

  • Molecular Weight (MW) = (a × 12.011) + (b × 1.008) + (c × 32.06) + (d × 14.007) + (e × 15.999)

  • %C = (a × 12.011 / MW) × 100

  • %H = (b × 1.008 / MW) × 100

  • %S = (c × 32.06 / MW) × 100

  • %N = (d × 14.007 / MW) × 100

Example Calculation for 2-Acetylthiophene (C₆H₆OS):

  • MW = (6 × 12.011) + (6 × 1.008) + (1 × 15.999) + (1 × 32.06) = 126.17 g/mol

  • %C = (72.066 / 126.17) × 100 = 57.12%

  • %H = (6.048 / 126.17) × 100 = 4.79%

  • %S = (32.06 / 126.17) × 100 = 25.41%

If the experimental results for a synthesized sample of 2-acetylthiophene are C: 57.01%, H: 4.85%, and S: 25.33%, these values fall within the acceptable ±0.4% range, providing strong evidence for the correct empirical formula and high purity of the compound.

A Comparative Guide to Analytical Techniques

While elemental analysis is crucial for purity and empirical formula determination, a comprehensive characterization of a novel thiophene derivative requires a multi-technique approach.

Technique Information Provided Strengths for Thiophene Analysis Limitations
Elemental Analysis (CHNS) Elemental composition (%C, %H, %N, %S)Confirms empirical formula and provides a quantitative measure of purity.[14]Provides no structural information. Insensitive to impurities with similar elemental compositions.[16]
NMR Spectroscopy (¹H, ¹³C) Detailed structural information (connectivity, chemical environment of atoms).Unambiguously determines the substitution pattern and isomeric purity. Can be used for quantitative purity assessment (qNMR).[17][18]Insensitive to inorganic impurities (e.g., salts) and can be challenging for paramagnetic compounds.[19]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight of the synthesized compound. High-resolution MS (HRMS) can provide the exact molecular formula.[15]Fragmentation can be complex, and some compounds may not ionize well. Does not provide information on the purity of the bulk sample.[19]
FTIR Spectroscopy Presence of functional groups.Confirms the presence of key functional groups (e.g., C=O, N-H, C-S) and can monitor reaction progress.[2][20]Provides limited structural information and is generally not quantitative.
Gas Chromatography (GC) Separation and quantification of volatile components.Excellent for assessing the purity of volatile thiophene derivatives and identifying volatile impurities.[21][22]Not suitable for non-volatile or thermally labile compounds.

Visualizing the Workflow

Thiophene Synthesis and Validation Workflow

cluster_synthesis Thiophene Synthesis cluster_validation Product Validation start Starting Materials reaction Named Reaction (e.g., Paal-Knorr, Gewald) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification elemental Elemental Analysis (CHNS) purification->elemental Purity & Formula Confirmation nmr NMR Spectroscopy purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Analysis final Final Characterized Thiophene Derivative elemental->final Validated Product nmr->final ms->final ftir->final

Caption: Workflow for thiophene synthesis and validation.

Decision Tree for Method Selection

cluster_starting_materials Available Starting Materials start Desired Thiophene Derivative? dicarbonyl14 1,4-Dicarbonyl start->dicarbonyl14 Substituted Thiophene carbonyl_nitrile Carbonyl + Active Methylene Nitrile start->carbonyl_nitrile 2-Aminothiophene acetylenic_ester α,β-Acetylenic Ester start->acetylenic_ester 3-Hydroxy-2-carboxylate dicarbonyl12 1,2-Dicarbonyl start->dicarbonyl12 2,5-Dicarboxylate paal_knorr paal_knorr dicarbonyl14->paal_knorr Paal-Knorr gewald gewald carbonyl_nitrile->gewald Gewald fiesselmann fiesselmann acetylenic_ester->fiesselmann Fiesselmann hinsberg hinsberg dicarbonyl12->hinsberg Hinsberg

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Benzamido Thiophenes

This guide provides a comprehensive comparison of classical High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC) for the critical task of purity determination of b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of classical High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC) for the critical task of purity determination of benzamido thiophene derivatives. As a class of compounds with significant interest in medicinal chemistry, ensuring their purity is paramount for reliable downstream research and development.[1] This document is intended for researchers, analytical chemists, and drug development professionals, offering an in-depth analysis of two distinct methodologies, supported by experimental rationale and validation principles grounded in regulatory expectations.

The core of this comparison lies not just in presenting protocols, but in elucidating the scientific reasoning behind the choice of columns, mobile phases, and instrumentation. We will explore the trade-offs between speed, resolution, and solvent consumption, enabling you to make informed decisions for your specific analytical challenges. The methods described are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Analytical Challenge: Benzamido Thiophenes

Benzamido thiophenes are a class of heterocyclic compounds featuring a thiophene ring connected to a benzamide group. This structural motif is found in numerous pharmacologically active molecules.[1][5] The purity analysis of these compounds is often complicated by the presence of structurally similar process impurities, starting materials, or degradation products. Therefore, a robust and high-resolution chromatographic method is essential.

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)

This approach represents the well-established, workhorse method for purity analysis in many pharmaceutical laboratories. It is characterized by its robustness and wide applicability, utilizing standard HPLC instrumentation.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the gold standard for reversed-phase chromatography due to its hydrophobic nature, which provides excellent retention for moderately polar to non-polar compounds like benzamido thiophenes.[6] A 4.6 mm x 150 mm column with 5 µm particles offers a good balance between efficiency and backpressure, making it compatible with any standard HPLC system.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. The addition of a small amount of an acid, such as 0.1% phosphoric acid, is critical. It serves to protonate any free silanol groups on the silica-based stationary phase, minimizing peak tailing. It also ensures that acidic or basic analytes are in a single ionic form, leading to sharp, reproducible peaks.[7]

  • Elution Mode: A gradient elution is selected. Unlike an isocratic elution (constant mobile phase composition), a gradient (increasing organic solvent percentage over time) is superior for purity methods.[6] It allows for the effective elution of impurities with a wide range of polarities, ensuring that late-eluting, more hydrophobic impurities are cleared from the column while providing good resolution for early-eluting, more polar ones.

  • Detection: UV detection at 260 nm is chosen based on the typical absorbance maxima for aromatic and heterocyclic systems present in the benzamido thiophene scaffold. For a new molecule, it is imperative to determine the optimal wavelength by running a UV-Vis spectrum to maximize sensitivity.[6]

Experimental Protocol: RP-HPLC
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Benzamido thiophene sample and reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.[6]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve the benzamido thiophene reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis Procedure:

    • Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent) to verify the absence of interfering peaks.

    • Inject the standard solution to determine the retention time and system suitability parameters.

    • Inject the sample solution. Purity is typically calculated using the area percent method.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

This modern approach leverages smaller particle size columns (< 2 µm) to achieve significantly faster analysis times and higher separation efficiency. This is particularly advantageous for in-process controls or high-throughput screening environments.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column with sub-2 µm particles (e.g., 50 mm x 2.1 mm, 1.8 µm) is used. The smaller particles provide a much larger surface area, leading to more efficient mass transfer and dramatically increased resolution and theoretical plates. The shorter column length is possible because the high efficiency compensates for the reduced length, drastically cutting down the analysis time.

  • Instrumentation: This method necessitates a UHPLC system capable of handling the high backpressures (often >600 bar) generated by the densely packed, small-particle column. These systems also have lower delay volumes, which is critical for running fast, steep gradients.[8]

  • Mobile Phase and Gradient: The mobile phase composition remains the same, but the gradient is significantly shortened. The flow rate is scaled down to be appropriate for the smaller 2.1 mm internal diameter column. According to USP General Chapter <621>, adjustments to gradient methods are permissible to modernize methods, allowing for transitions from HPLC to UHPLC platforms.[8][9][10]

  • Detection: The detector settings remain the same, but the data acquisition rate should be increased to accurately capture the much sharper and narrower peaks generated by the UHPLC system.

Experimental Protocol: UHPLC
  • Instrumentation and Materials:

    • UHPLC system capable of high-pressure operation (>600 bar), with a low-dispersion flow path.

    • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Same solvents and reagents as the HPLC method.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Program:

      • 0-0.5 min: 50% B

      • 0.5-4.0 min: 50% to 95% B

      • 4.0-4.5 min: 95% B

      • 4.6-5.0 min: 50% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C (a slightly higher temperature can reduce viscosity and backpressure).

    • Detection Wavelength: 260 nm.

    • Injection Volume: 2 µL.

  • Preparation of Solutions:

    • Identical to the HPLC method.

  • Analysis Procedure:

    • Follows the same principles as the HPLC method, with attention to the much shorter run time.

Visualizing the Workflow

The following diagram illustrates the logical workflow for developing, validating, and comparing HPLC methods for purity determination, a process that aligns with the principles of Quality by Design (QbD) and the analytical procedure lifecycle described in ICH Q14.[11][12]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Method Comparison DefineATP Define Analytical Target Profile (ATP) Screening Screen Columns & Mobile Phases DefineATP->Screening Optimization Optimize Gradient, Flow Rate, Temp. Screening->Optimization Specificity Specificity Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation Robustness->LOQ HPLC_Run Execute RP-HPLC Method LOQ->HPLC_Run UHPLC_Run Execute UHPLC Method LOQ->UHPLC_Run Compare Compare Performance Metrics HPLC_Run->Compare UHPLC_Run->Compare

Caption: Workflow for HPLC/UHPLC Method Development and Comparison.

Performance Comparison

The choice between HPLC and UHPLC depends on the specific needs of the laboratory. The following table summarizes the expected performance differences based on the protocols described.

ParameterMethod 1: Conventional RP-HPLCMethod 2: UHPLCRationale for Difference
Analysis Time ~20 minutes~5 minutesShorter column and higher optimal linear velocity of small particles.[8]
Resolution (Rs) GoodExcellentHigher efficiency from sub-2 µm particles leads to sharper peaks and better separation.
System Backpressure 100 - 150 bar600 - 800 barPressure is inversely proportional to the square of the particle diameter.
Solvent Consumption ~20 mL per run~2.5 mL per runLower flow rate and significantly shorter run time.[8]
Sensitivity (LOQ) GoodPotentially BetterSharper, narrower peaks result in a higher signal-to-noise ratio.
Throughput StandardHighDrastically reduced cycle time allows for more samples to be run per day.
Instrument Requirement Standard HPLCUHPLC System (>600 bar)High pressure requirements exceed the capacity of conventional HPLC systems.

Trustworthiness Through Validation

To ensure any chosen method is fit for its intended purpose—in this case, purity determination—it must be validated according to ICH Q2(R2) guidelines.[3][4][12] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector or by running stressed degradation samples.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., from the Limit of Quantitation to 120% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.[6]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a sample matrix with known quantities of the analyte and calculating the percent recovery, with an acceptance criterion typically between 98-102%.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). Results are expressed as the relative standard deviation (%RSD), which should typically be ≤2%.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By rigorously evaluating these parameters, the chosen HPLC or UHPLC method becomes a self-validating system, providing trustworthy and scientifically sound purity data essential for regulatory submissions and quality control.

References

  • Title: USP-NF 〈621〉 Chromatography Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Separation of Thiophene on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well defined oligothiophenes Source: Eindhoven University of Technology Research Portal URL: [Link]

  • Title: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thiophenes and Their Benzo Derivatives: Synthesis Source: ResearchGate URL: [Link]

  • Title: An overview of benzo [b] thiophene-based medicinal chemistry Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of Phenylthiophene-3-Carboxylate Derivatives

Topic: UV-Vis Absorption Maxima of Phenylthiophene-3-Carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientific Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Phenylthiophene-3-Carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

Phenylthiophene-3-carboxylate derivatives represent a critical scaffold in medicinal chemistry, particularly as intermediates for VEGFR-2 inhibitors, antimicrobial agents, and optoelectronic materials. Their optical properties—specifically UV-Vis absorption maxima (


)—are governed by the interplay between the thiophene core, the phenyl substituent position, and the "push-pull" electronic effects introduced by the carboxylate (electron-withdrawing) and potential amino (electron-donating) groups.

This guide provides an objective comparison of the UV-Vis spectral characteristics of these derivatives, contrasting them with structural isomers and functionalized analogs. It synthesizes experimental data with mechanistic insights to aid in compound characterization and quality control.

Core Mechanistic Insight: The "Push-Pull" Effect

The most chemically significant derivatives in this class are 2-amino-4-phenylthiophene-3-carboxylates (Gewald reaction products). These molecules exhibit a distinct bathochromic shift due to Intramolecular Charge Transfer (ICT).

  • Donor (D): Amino group (

    
    ) at position 2.
    
  • Acceptor (A): Carboxylate group (

    
    ) at position 3.
    
  • Conjugator: The thiophene ring acts as a conductive bridge, enhanced by the phenyl ring at position 4.

Comparative Data Analysis

The following table synthesizes experimental


 values for key phenylthiophene-3-carboxylate derivatives and relevant reference compounds. Data is normalized for polar protic solvents (Ethanol/Methanol) unless otherwise noted.
Table 1: UV-Vis Absorption Maxima ( )[1]
Compound ClassSpecific Derivative

(nm)
SolventExtinction Coeff.[1] (

)
Key Electronic Feature
Target Scaffold Ethyl 2-amino-4-phenylthiophene-3-carboxylate 301, 230 EthanolHighStrong ICT band (301 nm) +

(230 nm).
Target Scaffold Methyl 2-amino-4-phenylthiophene-3-carboxylate ~300 MethanolHighMethyl vs. Ethyl ester has negligible effect on electronic transitions.
Halogenated Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate325 EthanolHighPara-bromo substituent extends conjugation, causing a ~24 nm redshift.
Schiff Base Ethyl 2-(salicylideneamino)-4-phenylthiophene-3-carboxylate340 - 400 EthanolMediumExtension of conjugation through imine linker; significant bathochromic shift.
ReferenceThiophene (Unsubstituted)235HexaneLowBaseline aromatic transition.
Reference2-Phenylthiophene287EthanolMediumConjugation between Ph and Thiophene rings only.
ReferenceMethyl thiophene-3-carboxylate~250MethanolLowLacks the phenyl conjugation and the strong amino donor.
Comparative Insights
  • Effect of the Amino Group: Comparing Methyl thiophene-3-carboxylate (~250 nm) with Ethyl 2-amino-4-phenylthiophene-3-carboxylate (301 nm) reveals that the introduction of the 2-amino group induces a ~50 nm red shift . This confirms the dominance of the donor-acceptor (push-pull) interaction over simple aromatic conjugation.

  • Positional Isomerism (2- vs 3-carboxylate): Research indicates that substituents at the 2-position of thiophene conjugate more effectively with the ring than those at the 3-position. Consequently, 2-carboxylate isomers generally exhibit slightly red-shifted

    
     values compared to their 3-carboxylate counterparts, provided other structural factors are constant.
    
  • Solvatochromism: These derivatives exhibit positive solvatochromism. In non-polar solvents (e.g., Hexane), the ICT band (300-325 nm) may blue-shift by 10-20 nm compared to polar solvents like Ethanol or DMSO, as polar solvents stabilize the excited polar state.

Structural & Electronic Pathway Visualization

The following diagram illustrates the electronic conjugation flow that dictates the UV-Vis absorption properties.

G cluster_0 Electronic Components Amino Amino Group (-NH2) (Electron Donor) Thiophene Thiophene Core (Conjugated Bridge) Amino->Thiophene +M Effect Result Observed λmax (300 - 325 nm) Amino->Result Red Shift Carboxyl Carboxylate (-COOR) (Electron Acceptor) Carboxyl->Result ICT Band Thiophene->Carboxyl Conjugation Path Phenyl Phenyl Ring (Auxiliary Conjugation) Phenyl->Thiophene π-π Overlap Phenyl->Result Intensity Increase

Figure 1: Electronic structure analysis of 2-amino-4-phenylthiophene-3-carboxylates showing the donor-acceptor interplay responsible for the characteristic 300+ nm absorption.

Experimental Protocol: Reliable UV-Vis Characterization

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Materials
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Acetone (UV cutoff interference).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV <300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the phenylthiophene derivative.

    • Dissolve in 10 mL of EtOH to create a 100 µg/mL stock .

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 20 µg/mL.

    • Why? To verify Beer-Lambert Law compliance. If

      
       shifts with concentration, aggregation is occurring (common in planar thiophenes).
      
  • Measurement:

    • Baseline Correction: Run a background scan with the Blank (pure solvent).

    • Scan Range: 200 nm to 600 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min) for peak resolution.

  • Data Analysis:

    • Identify ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (global maximum).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Acceptance Criteria: The

      
       should be consistent (
      
      
      
      nm) across the dilution series.
Workflow Diagram

Workflow Start Start: Sample Weighing Stock Prepare Stock (100 µg/mL) in EtOH/MeOH Start->Stock Sonicate Sonicate (5 mins) Ensure Homogeneity Stock->Sonicate Dilute Prepare Dilutions (5, 10, 20 µg/mL) Sonicate->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Measure Scan 200-600 nm Blank->Measure Check Check Linearity (Beer-Lambert Law) Measure->Check Result Calculate ε & Report λmax Check->Result Linear Fail Redissolve / Change Solvent Check->Fail Non-linear/Shift Fail->Stock

Figure 2: Standardized workflow for UV-Vis characterization ensuring Beer-Lambert compliance.

References

  • Mamatha, D. M., et al. (2020).[2] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Biointerface Research. (2021).[1] Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). UV/Visible Spectra of Thiophene Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to responsible chemical management.

Hazard Assessment and Characterization

Based on available data for related thiophene derivatives, Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation[1]. As a precautionary measure, it is prudent to treat all novel compounds with unknown toxicological profiles as hazardous waste.

Key Hazard Characteristics:

Hazard CategoryPotential ClassificationRationale
Toxicity Likely HarmfulThiophene and its derivatives can exhibit toxic properties. The benzamido group may also contribute to its biological activity.[2][3]
Ignitability Not expected to be flammable.Based on data for similar compounds, it is not classified as flammable[1]. However, it should not be stored near open flames or strong oxidizing agents.
Corrosivity Not expected to be corrosive.The compound is a neutral organic molecule.
Reactivity Generally stable.Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.
Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions. Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate waste should be collected in a dedicated, properly labeled container.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.[5][6][7] The original product container is often a suitable choice.[7]

  • Labeling : The container must be clearly labeled as "HAZARDOUS WASTE". The label must also include:

    • The full chemical name: "Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate" (no abbreviations or chemical formulas).[5]

    • The approximate quantity or concentration of the waste.

    • The date when the first waste was added to the container.

    • The name and contact information of the generating laboratory or researcher.

  • Segregation : This waste stream should be kept separate from other chemical waste types, particularly strong acids, bases, and oxidizers.[5]

  • Storage : The waste container should be stored in a designated satellite accumulation area within the laboratory, at or near the point of generation.[8] This area must be under the control of laboratory personnel and away from general traffic.[6] The container must be kept closed at all times, except when adding waste.[5][7]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate.

Experimental Protocol for Disposal:

  • Waste Collection : Collect all waste containing Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves), in the designated hazardous waste container.

  • Container Management : Do not overfill the container; it should be filled to no more than 90% of its capacity to allow for expansion.[5]

  • Spill Management : In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill.[9] The contaminated absorbent material must then be placed in the hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

  • Request for Pickup : Once the waste container is full, or if the research project is complete, contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8] Provide them with a complete and accurate description of the waste.

  • Record Keeping : Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_management On-site Management cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect storage Store in Satellite Accumulation Area collect->storage spill_check Spill Occurs? storage->spill_check full_check Container Full? storage->full_check spill_manage Manage Spill per Protocol spill_check->spill_manage Yes spill_check->full_check No spill_manage->storage full_check->storage No request_pickup Request EH&S Pickup full_check->request_pickup Yes documentation Complete Waste Manifest request_pickup->documentation end_disposal Professional Disposal documentation->end_disposal

Caption: Disposal workflow for Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate.

Regulatory Compliance and Best Practices

Disposal of chemical waste is governed by federal, state, and local regulations.[6] Adherence to these regulations is not just a matter of best practice; it is a legal requirement. All generators of hazardous waste are responsible for its management from generation to final disposal.[8][10]

Key Principles of Chemical Waste Management:

  • Waste Minimization : Whenever possible, modify experimental procedures to reduce the volume of waste generated.[8]

  • Source Reduction : Order only the quantity of chemical required for your research to avoid surplus.[8]

  • Segregation : Never mix incompatible waste streams.[7]

  • Professional Disposal : All hazardous waste must be disposed of through a licensed and approved hazardous waste management company.[11] Never dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. The trust placed in us as scientists extends to the diligent management of the materials we use.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazard Summary for Thiophene. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet for Thiophene. Oxford Lab Fine Chem LLP. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate was available at the time of this writing. The following guidance is synthesized from safety data for structurally sim...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate was available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including thiophene derivatives and aromatic amides. It is imperative to treat this compound as potentially hazardous and to exercise caution. This guide should be used in conjunction with your institution's safety protocols and a thorough risk assessment.

Pre-Operational Checklist: Understanding the Risks

Before handling Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate, a thorough understanding of its potential hazards is crucial. Based on related thiophene and benzamido compounds, researchers should anticipate the following:

  • Potential Health Hazards:

    • Skin Irritation: May cause skin irritation upon contact.[1][2]

    • Eye Irritation: Can cause serious eye irritation.[1][2]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

    • Harmful if Swallowed: Similar compounds are harmful if ingested.[2]

    • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.

  • Physicochemical Properties:

    • Form: Likely a solid at room temperature.

    • Storage: Should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[4] The following table outlines the recommended PPE for handling Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[5][6]Protects against splashes and airborne particles that could cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile).[7] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used.Prevents skin contact and potential irritation or allergic reactions.
Body A flame-resistant lab coat, fully buttoned, with long sleeves.[5]Protects skin from accidental spills and splashes.
Respiratory A respirator may be necessary if there is a risk of generating dust or aerosols, especially in the absence of adequate engineering controls like a fume hood.[8]Prevents inhalation of the compound, which may cause respiratory irritation.
Feet Closed-toe shoes that cover the entire foot.[5]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for safe handling. The following diagram and steps outline a recommended procedure.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prep_Workspace 2. Prepare Workspace in Fume Hood Don_PPE->Prep_Workspace Weigh_Compound 3. Weigh Compound Prep_Workspace->Weigh_Compound Dissolve_Compound 4. Dissolve in Solvent Weigh_Compound->Dissolve_Compound Perform_Reaction 5. Perform Reaction Dissolve_Compound->Perform_Reaction Quench_Reaction 6. Quench Reaction Perform_Reaction->Quench_Reaction Segregate_Waste 7. Segregate Waste Quench_Reaction->Segregate_Waste Decontaminate_Workspace 8. Decontaminate Workspace Segregate_Waste->Decontaminate_Workspace Doff_PPE 9. Doff PPE Decontaminate_Workspace->Doff_PPE

Caption: A step-by-step workflow for the safe handling of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate.

Experimental Protocol:

  • Don Appropriate PPE: Before entering the laboratory, ensure all recommended PPE is worn correctly.

  • Prepare Workspace: All handling of solid and dissolved Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The work surface should be clean and uncluttered.

  • Weigh Compound: Carefully weigh the required amount of the solid compound on a tared weigh boat. Avoid creating dust.

  • Dissolve in Solvent: Add the solid to the chosen solvent in a suitable reaction vessel.

  • Perform Reaction: Carry out the intended chemical reaction, ensuring the apparatus is secure and monitored.

  • Quench Reaction: Once the reaction is complete, quench it using appropriate and established procedures for your specific reaction.

  • Segregate Waste: All waste materials, including contaminated consumables, should be segregated into appropriate, clearly labeled hazardous waste containers.

  • Decontaminate Workspace: Thoroughly decontaminate the work area in the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the compound.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[10][11] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal.[10][12] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate must be treated as hazardous waste.[13]

Disposal_Plan Start Waste Generation Solid_Waste Solid Waste (Contaminated consumables, excess solid) Start->Solid_Waste Liquid_Waste Liquid Waste (Reaction mixtures, contaminated solvents) Start->Liquid_Waste Segregation Segregate into Labeled, Closed Containers Solid_Waste->Segregation Liquid_Waste->Segregation Storage Store in Designated Hazardous Waste Area Segregation->Storage Disposal Dispose via Certified Hazardous Waste Vendor Storage->Disposal

Caption: A logical flow for the proper disposal of waste containing Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into "Solid" and "Liquid" hazardous waste containers.

    • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound.

    • Liquid Waste: Includes reaction mixtures and any solvents used for rinsing glassware.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate".

  • Storage: Keep waste containers securely closed and store them in a designated and properly ventilated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a certified hazardous waste disposal company.[9] Do not dispose of this chemical down the drain or in regular trash.[13]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate and ensure a safer laboratory environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Safety + Health Magazine. (2025, July 9). PPE Requirements for Workers Handling Ammonia. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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